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  • Product: 1-amino-N-ethylcyclopentane-1-carboxamide hydrochloride
  • CAS: 1797677-17-8

Core Science & Biosynthesis

Foundational

1-amino-N-ethylcyclopentane-1-carboxamide hydrochloride CAS 1797677-17-8 properties

An In-depth Technical Guide to 1-amino-N-ethylcyclopentane-1-carboxamide hydrochloride (CAS 1797677-17-8) Foreword This technical guide is intended for researchers, scientists, and professionals in the field of drug deve...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 1-amino-N-ethylcyclopentane-1-carboxamide hydrochloride (CAS 1797677-17-8)

Foreword

This technical guide is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It provides a comprehensive overview of the chemical and physical properties, synthesis, characterization, and potential applications of 1-amino-N-ethylcyclopentane-1-carboxamide hydrochloride. Given the limited publicly available data for this specific molecule, this guide synthesizes information from chemical supplier data, established principles of organic chemistry, and literature on analogous compounds to provide a robust and practical resource.

Compound Identification and Overview

Systematic Name: 1-amino-N-ethylcyclopentane-1-carboxamide hydrochloride

CAS Number: 1797677-17-8

The core structure of this molecule features a cyclopentane ring, a common scaffold in medicinal chemistry known for its conformational flexibility and ability to present substituents in well-defined spatial orientations. The presence of a quaternary carbon atom bearing both an amino group and a carboxamide group makes it a derivative of an α-amino acid. Such structures are of significant interest in the development of peptidomimetics and other biologically active agents. The N-ethyl substitution on the carboxamide can influence its solubility, lipophilicity, and interaction with biological targets.

Chemical Structure

Figure 1: Chemical structure of 1-amino-N-ethylcyclopentane-1-carboxamide hydrochloride.

Physicochemical Properties

A summary of the known and estimated physicochemical properties of 1-amino-N-ethylcyclopentane-1-carboxamide hydrochloride is presented in Table 1.

PropertyValueSource
CAS Number 1797677-17-8BLD Pharm
Molecular Formula C₈H₁₇ClN₂OBLD Pharm
Molecular Weight 192.69 g/mol BLD Pharm
Appearance White to off-white solid (Expected)Inferred from similar compounds
Solubility Soluble in water and polar organic solvents (Expected)Inferred from hydrochloride salt form
Melting Point >200 °C (Decomposition likely)Inferred from similar amino acid hydrochlorides
Stability Stable under standard laboratory conditions. Avoid strong oxidizing agents.General chemical knowledge

Synthesis and Manufacturing

Proposed Synthetic Route 1: Strecker Synthesis followed by Amidation

The Strecker synthesis is a classic method for preparing α-amino acids from aldehydes or ketones.[1][2][3][4] This can be adapted to use cyclopentanone as a starting material.

G cluster_strecker Strecker Synthesis Pathway Cyclopentanone Cyclopentanone Aminonitrile 1-amino-cyclopentanecarbonitrile Cyclopentanone->Aminonitrile 1. NH₃, KCN 2. H₂O Amino_acid 1-aminocyclopentane-1-carboxylic acid Aminonitrile->Amino_acid H₃O⁺, Δ Target 1-amino-N-ethylcyclopentane-1-carboxamide hydrochloride Amino_acid->Target 1. SOCl₂ 2. EtNH₂ 3. HCl

Figure 2: Proposed Strecker synthesis pathway.

Experimental Protocol:

Step 1: Synthesis of 1-aminocyclopentane-1-carbonitrile

  • To a solution of potassium cyanide (1.1 eq) in water, add ammonium chloride (1.2 eq).

  • Cool the mixture in an ice bath and add cyclopentanone (1.0 eq) dropwise with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude α-aminonitrile.

Step 2: Hydrolysis to 1-aminocyclopentane-1-carboxylic acid

  • To the crude α-aminonitrile from the previous step, add a solution of concentrated hydrochloric acid (excess).

  • Heat the mixture at reflux for 4-8 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture and neutralize with a base (e.g., ammonium hydroxide) to precipitate the amino acid.

  • Filter the solid, wash with cold water and then ethanol, and dry under vacuum.

Step 3: Amidation to 1-amino-N-ethylcyclopentane-1-carboxamide hydrochloride

  • Suspend the 1-aminocyclopentane-1-carboxylic acid in an inert solvent (e.g., dichloromethane).

  • Add a coupling agent (e.g., HATU or EDC/HOBt) and a non-nucleophilic base (e.g., diisopropylethylamine).

  • Add ethylamine (as a solution in THF or as the hydrochloride salt with additional base) and stir at room temperature for 12-24 hours.

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the crude product by column chromatography.

  • Dissolve the purified product in a minimal amount of diethyl ether and add a solution of HCl in ether to precipitate the hydrochloride salt.

  • Filter and dry the solid to obtain the final product.

Proposed Synthetic Route 2: Ugi Four-Component Reaction

The Ugi four-component reaction is a powerful tool for generating α-acylaminoamides in a single step from an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide.[5][6][7][8]

G cluster_ugi Ugi Four-Component Reaction Cyclopentanone Cyclopentanone Ugi_product Intermediate α-formamido-N-ethylcyclopentane-1-carboxamide Cyclopentanone->Ugi_product One-pot reaction Ammonia Ammonia Ammonia->Ugi_product One-pot reaction Ethyl_isocyanide Ethyl isocyanide Ethyl_isocyanide->Ugi_product One-pot reaction Formic_acid Formic acid (or other) Formic_acid->Ugi_product One-pot reaction Target_Ugi 1-amino-N-ethylcyclopentane-1-carboxamide hydrochloride Ugi_product->Target_Ugi 1. Acidic hydrolysis (removes formyl group) 2. HCl workup

Figure 3: Proposed Ugi reaction pathway.

Experimental Protocol:

  • In a suitable solvent such as methanol, combine cyclopentanone (1.0 eq), a source of ammonia (e.g., ammonium acetate, 1.1 eq), a carboxylic acid (e.g., acetic acid, 1.0 eq), and ethyl isocyanide (1.0 eq).

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • The resulting α-acylaminoamide can be deacylated under acidic or basic conditions to reveal the free amine.

  • The crude product can then be purified by chromatography and converted to its hydrochloride salt as described previously.

Spectroscopic and Chromatographic Characterization

While specific analytical data for this compound is not publicly available, a combination of NMR, mass spectrometry, and HPLC would be used to confirm its identity and purity.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), multiplets for the cyclopentane ring protons, and a broad singlet for the amine protons. The amide NH proton would likely appear as a triplet due to coupling with the adjacent CH₂ group.

  • ¹³C NMR: The carbon NMR spectrum would show signals for the carbonyl carbon of the amide, the quaternary carbon of the cyclopentane ring, and the aliphatic carbons of the cyclopentane and ethyl groups.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. The mass spectrum would be expected to show the molecular ion peak corresponding to the free base (m/z = 157.1392 for [M+H]⁺). Fragmentation patterns would likely involve loss of the ethylamino group or cleavage of the cyclopentane ring.

High-Performance Liquid Chromatography (HPLC)

Purity analysis would be performed using reversed-phase HPLC with a C18 column.[10] A typical mobile phase would consist of an aqueous buffer (e.g., 0.1% trifluoroacetic acid or ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol) run under gradient elution. Detection would be by UV absorbance at a low wavelength (e.g., 210 nm) or by mass spectrometry (LC-MS).

Potential Applications and Biological Significance

The structural motifs within 1-amino-N-ethylcyclopentane-1-carboxamide hydrochloride suggest several potential areas of application in drug discovery and development.

  • Scaffold for Peptidomimetics: The α-amino acid-like structure makes it a valuable building block for the synthesis of peptidomimetics, which are designed to mimic or block the action of natural peptides and proteins.

  • Neurological Disorders: Aminocyclopentane derivatives have been investigated for their effects on the central nervous system.[5]

  • Antiviral Activity: The cyclopentane ring is a component of several antiviral drugs. A study on N-substituted cyclopentanepyridinone derivatives showed anti-HIV-1 activity, highlighting the potential of this scaffold in antiviral research.[9]

  • Enzyme Inhibitors: The constrained nature of the cyclopentane ring can be advantageous for designing selective enzyme inhibitors.

Further research is required to elucidate the specific biological activities and therapeutic potential of this compound.

Safety and Handling

No specific safety data sheet (SDS) is publicly available for 1-amino-N-ethylcyclopentane-1-carboxamide hydrochloride. The following handling precautions are based on general knowledge of similar chemical compounds.

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • First Aid:

    • In case of eye contact: Immediately flush with plenty of water for at least 15 minutes.

    • In case of skin contact: Wash off with soap and plenty of water.

    • If inhaled: Move to fresh air.

    • If swallowed: Rinse mouth with water. Do not induce vomiting.

    • In all cases of exposure, seek medical attention.

References

  • Ugi, I., et al. (1959). Angewandte Chemie, 71(11), 386.
  • Amidation of aldehydes and alcohols through α-iminonitriles and a sequential oxidative three-component Strecker reaction/thio-Michael addition/alumina-promoted hydrolysis process to access β-mercaptoamides from aldehydes, amines, and thiols. (2012). PubMed. Retrieved from [Link][11]

  • Solvent Dependent Competitive Mechanisms for the Ugi Multicomponent Reaction. (2022). ACS Publications. Retrieved from [Link][8]

  • Strecker amino acid synthesis. (n.d.). Wikipedia. Retrieved from [Link][1]

  • The Strecker Synthesis of Amino Acids. (2018). Master Organic Chemistry. Retrieved from [Link][2]

  • Passerini reaction. (n.d.). Wikipedia. Retrieved from [Link][12]

  • Strecker Synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link][3]

  • Strecker Synthesis. (n.d.). Master Organic Chemistry. Retrieved from [Link][4]

  • The Passerini Reaction. (2005). Organic Reactions. Retrieved from [Link][13]

  • Design, Synthesis, and Biological Activity of Amine-Type Cyclopentanepyridinone Derivatives as HIV‑1 Non-Nucleoside Reverse Transcriptase Inhibitors. (2023). ACS Publications. Retrieved from [Link][9]

  • Newer Developments in HPLC Impacting Pharmaceutical Analysis: A Brief Review. (2013). American Pharmaceutical Review. Retrieved from [Link][10]

Sources

Exploratory

Physicochemical Profiling of 1-Amino-N-ethylcyclopentane-1-carboxamide Hydrochloride: Mechanistic Insights into Aqueous and DMSO Solubility

Target Audience: Researchers, Formulation Scientists, and Preclinical Drug Development Professionals Content Type: Technical Guide & Methodological Whitepaper Executive Summary For preclinical scientists and assay develo...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Preclinical Drug Development Professionals Content Type: Technical Guide & Methodological Whitepaper

Executive Summary

For preclinical scientists and assay developers, understanding the solvation thermodynamics and kinetic behavior of pharmaceutical intermediates is critical. 1-amino-N-ethylcyclopentane-1-carboxamide hydrochloride (CAS: 1797677-17-8) is a functionalized cycloalkane derivative whose physical properties are heavily dictated by its salt form. This whitepaper provides a mechanistic analysis of its solubility in water and dimethyl sulfoxide (DMSO), offering predictive data, self-validating experimental protocols, and actionable insights for high-throughput screening (HTS) and formulation development.

Structural Determinants of Solubility: A Mechanistic Perspective

As an Application Scientist, I approach solubility not as a static value, but as a dynamic equilibrium dictated by molecular structure. The solubility of 1-amino-N-ethylcyclopentane-1-carboxamide hydrochloride is governed by the competition between crystal lattice energy and solvation energy.

Aqueous Solvation Causality

The free base of this compound contains a lipophilic cyclopentane ring and an N-ethyl group, which intrinsically restrict aqueous solubility. However, the synthesis of the hydrochloride salt fundamentally alters its thermodynamic profile:

  • Ion-Dipole Interactions: The protonated primary amine ( −NH3+​ ) provides massive hydration energy. Water molecules form strong ion-dipole interactions with the cation and the chloride counterion, easily overcoming the endothermic penalty of crystal lattice disruption.

  • Hydrogen Bonding: The carboxamide moiety ( −CO−NH− ) acts as both a hydrogen bond donor and acceptor, further integrating the molecule into the aqueous hydrogen-bonded network.

DMSO Solvation Causality

DMSO is a highly polar, aprotic solvent. It is the industry standard for HTS stock solutions[2].

  • Dipole-Dipole Solvation: The highly polarized S=O bond of DMSO effectively solvates the ammonium cation.

  • Hydrophobic Accommodation: The methyl groups of DMSO readily interact with the cyclopentane ring and ethyl chain via dispersion forces, making DMSO an exceptional solvent for this amphiphilic salt.

Solvation S1 Crystal Lattice Disruption (Endothermic ΔH > 0) S3 Solute-Solvent Interaction (Exothermic ΔH < 0) S1->S3 S2 Solvent Cavity Formation (Endothermic ΔH > 0) S2->S3 S4 Aqueous Solvation (Ion-Dipole & H-Bond) S3->S4 in Water S5 DMSO Solvation (Dipole-Dipole) S3->S5 in DMSO

Figure 1: Thermodynamic pathways of compound solvation in aqueous and aprotic media.

Quantitative Data & Predictive Modeling

Based on the physicochemical properties of analogous aliphatic amine hydrochloride salts, the following table summarizes the predictive solubility parameters for 1-amino-N-ethylcyclopentane-1-carboxamide hydrochloride.

Solvent SystemAssay TypePredicted Solubility RangePrimary Solvation MechanismLimiting Factors / Risks
Water (pH 7.4) Thermodynamic> 50 mg/mL (> 250 mM)Ion-Dipole, H-BondingCommon-ion effect (in high Cl− buffers)
100% DMSO Kinetic Stock> 100 mMDipole-Dipole, DispersionHygroscopicity leading to water ingress
2% DMSO in PBS Kinetic (HTS)> 500 µMMixed aqueous solvationPrecipitation at compound's cloud point

Experimental Methodology: Self-Validating Protocols

To establish absolute trustworthiness in drug discovery, protocols cannot merely generate numbers; they must validate their own integrity. Below are the definitive methodologies for assessing the solubility of this compound.

Protocol A: Thermodynamic Aqueous Solubility (Shake-Flask Method)

The shake-flask method remains the "gold standard" for determining true thermodynamic equilibrium [1][4].

Causality Check: Why do we analyze the solid residue? Hydrochloride salts of basic amines can undergo disproportionation (conversion back to the free base) at certain pH levels. If the solid residue is not verified, you may be measuring the solubility of the free base rather than the salt.

  • Preparation: Add excess solid 1-amino-N-ethylcyclopentane-1-carboxamide hydrochloride (e.g., 100 mg) to 1 mL of aqueous buffer (pH 7.4) in a glass vial.

  • Equilibration: Seal and incubate at 25°C with constant agitation (800 rpm) for 24 to 48 hours to ensure thermodynamic equilibrium is reached.

  • Phase Separation: Centrifuge the suspension at 15,000 × g for 15 minutes to separate the saturated supernatant from the undissolved solid.

  • Quantification (Supernatant): Dilute the supernatant and analyze via HPLC-UV/MS against a known calibration curve.

  • Validation (Solid Residue): Critical Step. Recover the undissolved solid, dry it, and analyze via X-Ray Powder Diffraction (XRPD). Confirm the crystal lattice matches the original hydrochloride salt polymorph.

Workflow A Solid Compound (CAS: 1797677-17-8) C Equilibration (24-48h, 25°C) A->C B Aqueous Buffer (pH 7.4) B->C D Phase Separation (Centrifugation) C->D Excess Solid E Supernatant (Liquid) D->E F Residue (Solid) D->F G HPLC-UV/MS Quantification E->G Concentration H XRPD / DSC Polymorph Check F->H Stability Verification

Figure 2: Self-validating thermodynamic shake-flask solubility workflow.

Protocol B: Kinetic DMSO Solubility for HTS (Nephelometry)

Kinetic solubility mimics the conditions of in vitro biological assays, where a concentrated DMSO stock is rapidly diluted into an aqueous buffer [3].

  • Stock Preparation: Prepare a 10 mM or 50 mM stock solution of the compound in 100% anhydrous DMSO.

  • Serial Dilution: Create a linear serial dilution of the DMSO stock.

  • Aqueous Spiking: Dispense 2 µL of each DMSO dilution into 98 µL of PBS (pH 7.4) in a 96-well plate (final DMSO concentration = 2%).

  • Incubation & Detection: Incubate for 2 hours at room temperature. Measure precipitate formation via laser nephelometry (light scattering).

  • Validation: Include a highly soluble control (e.g., Atenolol) and a poorly soluble control (e.g., Ketoconazole) to validate the dynamic range of the nephelometer. The kinetic solubility limit is defined as the highest concentration before a statistically significant increase in light scattering occurs.

Implications for Drug Discovery & Formulation

Understanding the solubility profile of 1-amino-N-ethylcyclopentane-1-carboxamide hydrochloride informs several downstream development stages:

  • Handling & Storage: Because it is a highly water-soluble hydrochloride salt, the compound is likely hygroscopic. DMSO stock solutions must be stored in desiccated environments (e.g., under Argon at -20°C) to prevent water ingress, which can degrade the stock concentration over time.

  • Assay Design: The high predicted kinetic solubility (>500 µM in 2% DMSO/Buffer) means this compound is highly unlikely to cause false positives in HTS assays due to aggregation or precipitation.

  • Formulation: For in vivo pharmacokinetic (PK) dosing, the high thermodynamic aqueous solubility allows for simple formulation vehicles, such as 100% saline or water for injection (WFI), avoiding the need for complex surfactants (like Tween-80 or Cremophor) which can introduce vehicle toxicity.

References

  • Avdeef, A. (2019). "Multi-lab intrinsic solubility measurement reproducibility in CheqSol and shake-flask methods." ADMET and DMPK. URL:[Link]

  • Avdeef, A., & Ràfols, C. "Potentiometric CheqSol and Standardized Shake-Flask Solubility Methods are Complimentary Tools in Physicochemical Profiling." University of Barcelona Repository. URL:[Link]

Foundational

Preliminary Toxicity Screening of 1-Amino-N-ethylcyclopentane-1-carboxamide Derivatives: A Comprehensive Technical Guide

Executive Summary & Structural Rationale 1-Amino-N-ethylcyclopentane-1-carboxamide (AECPC) and its derivatives represent a highly lipophilic class of cyclic amino acid amides. Structurally, AECPC is the N-ethyl amide der...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

1-Amino-N-ethylcyclopentane-1-carboxamide (AECPC) and its derivatives represent a highly lipophilic class of cyclic amino acid amides. Structurally, AECPC is the N-ethyl amide derivative of cycloleucine (1-aminocyclopentanecarboxylic acid). While amidation enhances blood-brain barrier (BBB) penetrance—making these compounds attractive scaffolds for CNS targets—it inherits a severe toxicological liability. Cycloleucine is a potent, competitive inhibitor of Methionine Adenosyltransferase (MAT), the critical enzyme responsible for synthesizing S-adenosylmethionine (SAM) (1)[1].

The causality of AECPC-induced toxicity is biphasic:

  • Hepatotoxicity: MAT inhibition blocks SAM biosynthesis, drastically reducing intracellular glutathione (GSH) levels and potentiating CYP2E1-mediated reactive oxygen species (ROS) accumulation (1)[1].

  • Neurotoxicity: SAM depletion impairs critical transmethylation reactions, leading to central nervous system myelin vacuolation and distal motor axonopathy (2)[2].

To de-risk AECPC derivatives, this whitepaper establishes a self-validating, tiered screening architecture designed to isolate parent-compound toxicity from metabolite-driven liabilities, culminating in high-fidelity in vivo behavioral profiling.

Mechanistic Toxicity Pathway

AECPC_Toxicity AECPC AECPC Derivatives (N-ethyl amide of Cycloleucine) MAT Methionine Adenosyltransferase (MAT) Inhibition AECPC->MAT Target Binding SAM S-adenosylmethionine (SAM) Depletion MAT->SAM Biosynthetic Blockade Hepato Hepatotoxicity (GSH Depletion & ROS Accumulation) SAM->Hepato Impaired Antioxidant Defense Neuro Neurotoxicity (Myelin Vacuolation & Axonopathy) SAM->Neuro Impaired Transmethylation

Mechanistic pathway of AECPC derivative toxicity via MAT inhibition and SAM depletion.

Tier 1: In Vitro Cytotoxicity & Hepatotoxicity Profiling

Because AECPC derivatives are metabolized in the liver, distinguishing between the intrinsic toxicity of the parent amide and the toxicity of its hydrolyzed cycloleucine-like metabolites is critical.

Protocol 1.1: Basal Cytotoxicity via OECD TG 129

This protocol utilizes the Neutral Red Uptake (NRU) assay to estimate starting doses for acute in vivo toxicity, adhering to established OECD guidelines (3)[3].

  • Self-Validation Mechanism: Sodium Lauryl Sulfate (SLS) is run concurrently. If the SLS IC50 falls outside the historical 50–100 µg/mL range, the plate is rejected.

Step-by-Step Methodology:

  • Cell Seeding: Seed BALB/c 3T3 fibroblasts at 1×104 cells/well in a 96-well microtiter plate using DMEM supplemented with 10% calf serum. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Exposure: Aspirate media. Apply AECPC derivatives in 8 concentrations (half-log intervals, e.g., 0.1 µM to 300 µM) dissolved in low-serum media (5% CS). Incubate for 48 hours.

  • Dye Uptake: Remove test solutions, wash cells with PBS, and add 100 µL of Neutral Red medium (50 µg/mL). Incubate for exactly 3 hours.

  • Desorption & Readout: Wash cells with PBS to remove unincorporated dye. Add 150 µL of desorb solution (1% glacial acetic acid, 50% ethanol, 49% dH₂O). Shake for 10 minutes and measure absorbance at 540 nm.

  • Analysis: Calculate cell viability relative to the vehicle control and determine the IC50 using non-linear regression.

Protocol 1.2: Metabolite-Driven Hepatotoxicity & MAT Inhibition

HepG2 cells possess low basal cytochrome P450 (CYP) activity, reflecting parent-compound toxicity. In contrast, culturing HepG2 cells with human liver microsomes (or utilizing metabolically competent HepaRG cells) allows for the prediction of drug-induced liver injury (DILI) via bioactivation (4)[4].

  • Self-Validation Mechanism: Cyclophosphamide is used as a pro-toxin control; it must show >3-fold higher toxicity in the presence of microsomes to validate the metabolic competence of the assay.

Step-by-Step Methodology:

  • Dual-Culture Setup: Seed HepG2 cells in two parallel sets of 96-well plates. To one set, add human liver microsomes (1 mg/mL protein) and an NADPH-regenerating system.

  • Treatment: Expose both sets to AECPC derivatives at the IC20 determined from Protocol 1.1 for 24 hours.

  • Biochemical Lysis: Lyse cells using 0.1 M perchloric acid to preserve delicate intracellular metabolites.

  • SAM/GSH Quantification: Centrifuge lysates at 10,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS to quantify S-adenosylmethionine (SAM) and reduced glutathione (GSH) levels against standard curves.

Tier 2: In Vivo Neurotoxicity Screening

Given that cycloleucine induces central nervous system myelin vacuolation and ataxia (2)[2], in vivo behavioral screening is mandatory.

Protocol 2.1: Modified Irwin Test / Functional Observational Battery (FOB)

The Irwin test systematically evaluates the effects of a new substance on behavior, autonomic function, and sensorimotor reflexes, providing a dose-range orientation for acute neurotoxicity (5)[5].

  • Self-Validation Mechanism: A reference cohort treated with Chlorpromazine (sedative/ataxia control) must yield a statistically significant reduction in motor and righting scores to validate the observer's scoring matrix.

Step-by-Step Methodology:

  • Acclimatization: House adult male Wistar rats (n=6 per dose group) in standard conditions for 7 days prior to testing.

  • Dosing: Administer AECPC derivatives via oral gavage (p.o.) at three dose levels (e.g., 10, 30, and 100 mg/kg) alongside a vehicle control.

  • Observation Matrix: Place animals in a clear observation arena. A blinded observer scores the animals at 15, 30, 60, 120 minutes, and 24 hours post-administration.

  • Scoring Parameters: Evaluate parameters on a 0–4 scale (0 = absent/normal, 4 = severe/exaggerated). Key parameters for AECPC include:

    • Gait / Ataxia (indicative of motor axonopathy).

    • Tremors / Convulsions (indicative of NMDA modulation / hyperexcitability).

    • Piloerection / Salivation (autonomic disruption).

Data Presentation & Go/No-Go Criteria

Table 1: Quantitative Cytotoxicity & Hepatotoxicity Thresholds
Assay TypeCell ModelTarget MetricGo/No-Go ThresholdSelf-Validation Control
Basal Cytotoxicity BALB/c 3T3IC50 (NRU)> 100 µMSodium Lauryl Sulfate (IC50: 50-100 µg/mL)
CYP-Mediated Toxicity HepG2 ± MicrosomesIC50 Shift Ratio< 2.0 shiftCyclophosphamide (>3.0 shift required)
MAT Inhibition HepG2Intracellular SAM> 80% of baselineCycloleucine (Depletion control)
Table 2: Irwin Test Scoring Matrix for AECPC Derivatives
Neurological DomainParameter AssessedScoring Scale (0-4)Toxicological Implication for AECPC
Sensorimotor Acoustic Startle Reflex0=Absent, 4=ExaggeratedNMDA antagonism / Hyperexcitability
Neuromuscular Ataxia / Gait0=Normal, 4=Inability to walkMotor axonopathy (Cycloleucine-like)
Autonomic Piloerection0=Absent, 4=SevereSympathetic outflow disruption

References

  • Zhuge, J., & Cederbaum, A. I. (2007). Depletion of S-adenosyl-l-methionine with cycloleucine potentiates cytochrome P450 2E1 toxicity in primary rat hepatocytes. Archives of Biochemistry and Biophysics. 1

  • Lee, C. C., Surtees, R., & Duchen, L. W. (1992). Distal motor axonopathy and central nervous system myelin vacuolation caused by cycloleucine, an inhibitor of methionine adenosyltransferase. Brain. 2

  • OECD (2010). Test No. 129: Guidance Document on using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systemic Toxicity Tests. OECD Guidelines for the Testing of Chemicals.3

  • Choi, J. M., et al. (2015). Prediction of Drug-Induced Liver Injury in HepG2 Cells Cultured with Human Liver Microsomes. Chemical Research in Toxicology. 4

  • Roux, S., Sablé, E., & Porsolt, R. D. (2005). Primary observation (Irwin) test in rodents for assessing acute toxicity of a test agent and its effects on behavior and physiological function. Current Protocols in Pharmacology. 5

Sources

Protocols & Analytical Methods

Method

Application Note: 1-Amino-N-ethylcyclopentane-1-carboxamide HCl in Peptidomimetic and Small Molecule Drug Design

Executive Summary & Chemical Profile The integration of non-canonical amino acids into drug discovery pipelines has revolutionized the development of peptidomimetics and CNS-targeted small molecules[1]. 1-Amino-N-ethylcy...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

The integration of non-canonical amino acids into drug discovery pipelines has revolutionized the development of peptidomimetics and CNS-targeted small molecules[1]. 1-Amino-N-ethylcyclopentane-1-carboxamide hydrochloride (CAS: 1797677-17-8)[2] represents a highly specialized, sterically constrained building block designed to overcome the classical pharmacokinetic liabilities of native peptides—namely, poor metabolic stability and low membrane permeability.

Structurally derived from 1-aminocyclopentane-1-carboxylic acid (Apc)[3], this molecule features a cyclopentane ring fused at the α -carbon (an α,α -disubstitution) and an N-ethyl substituted C-terminal amide. This specific triad of structural features provides medicinal chemists with a powerful tool to rigidify molecular scaffolds, shield vulnerable amide bonds from enzymatic cleavage, and fine-tune lipophilicity for enhanced blood-brain barrier (BBB) penetration.

Mechanistic Rationale: The Triad of Optimization

The selection of 1-amino-N-ethylcyclopentane-1-carboxamide over standard amino acids is driven by three distinct structure-activity relationship (SAR) principles:

A. Conformational Restriction (The Cyclopentane Constraint)

Native linear peptides suffer from high entropic penalties upon binding to their targets due to the rotational freedom of their ϕ and ψ dihedral angles. The incorporation of the cyclopentane ring at the α -carbon severely restricts this conformational space. Literature demonstrates that α,α -disubstituted cyclic amino acids strongly induce and stabilize specific secondary structures, such as β -turns or 310​ -helices, which are critical for high-affinity receptor binding[4].

B. Proteolytic Resistance ( α,α -Disubstitution)

Endogenous proteases and aminopeptidases rapidly degrade standard peptides by recognizing the α -proton and the adjacent amide bond. By replacing the α -proton with a quaternary carbon (part of the cyclopentane ring), the adjacent amide bonds are sterically shielded. This modification effectively blocks the formation of the tetrahedral transition state required for enzymatic hydrolysis, extending the compound's plasma half-life from minutes to hours[1].

C. Permeability Enhancement (N-Ethyl Amide Masking)

Primary amides (found in standard peptide C-termini) possess two hydrogen bond donors (HBDs), which significantly increase the topological polar surface area (tPSA) and restrict passive diffusion across lipid bilayers. The N-ethylation of the carboxamide eliminates one HBD and introduces a lipophilic alkyl chain. This strategic modification lowers the desolvation penalty required for the molecule to cross the intestinal epithelium or the blood-brain barrier (BBB).

PK_Optimization Compound 1-Amino-N-ethylcyclopentane- 1-carboxamide HCl Sub1 Cyclopentane Ring (Conformational Constraint) Compound->Sub1 Sub2 α,α-Disubstitution (Steric Shielding) Compound->Sub2 Sub3 N-Ethyl Amide (H-Bond Donor Masking) Compound->Sub3 Eff1 Induces β-turn / 3_10 Helix Target Affinity ↑ Sub1->Eff1 Eff2 Protease Resistance Half-life (t_1/2) ↑ Sub2->Eff2 Eff3 Lipophilicity (LogP) ↑ BBB Permeability ↑ Sub3->Eff3 Outcome Optimized Lead Candidate for CNS / Peptidomimetics Eff1->Outcome Eff2->Outcome Eff3->Outcome

Fig 1: Pharmacokinetic optimization logic of 1-amino-N-ethylcyclopentane-1-carboxamide.

Quantitative Data Summaries

The following table summarizes the expected physicochemical and pharmacokinetic shifts when substituting a standard terminal amino acid (e.g., L-Proline amide) with 1-amino-N-ethylcyclopentane-1-carboxamide in a lead scaffold.

Property / ParameterStandard Peptide Amide (e.g., L-Pro-NH₂)1-Amino-N-ethylcyclopentane-1-carboxamideImpact on Drug Design
Conformational Space ( ϕ,ψ ) Flexible / BroadRestricted (favors β -turn / 310​ helix)Increases target binding affinity by lowering entropic penalty.
Proteolytic Half-Life ( t1/2​ ) < 30 mins (rapid degradation)> 240 mins (highly stable)Enables systemic administration; reduces dosing frequency.
Hydrogen Bond Donors (HBD) 2 (Primary amide)1 (Secondary N-ethyl amide)Lowers tPSA, improving passive membrane permeability.
Lipophilicity ( Δ LogP) Baseline+0.8 to +1.2Enhances partitioning into lipid bilayers (Caco-2 / BBB).
Steric Hindrance at α -Carbon Low (Secondary carbon)Extremely High (Quaternary carbon)Requires specialized coupling reagents (HATU/COMU) for synthesis.

Experimental Protocols

Protocol A: Sterically Hindered Amide Coupling

Causality & Rationale: Standard carbodiimide chemistry (e.g., EDC/HOBt) often yields <20% conversion when coupling a carboxylic acid to the amine of 1-amino-N-ethylcyclopentane-1-carboxamide. The severe steric bulk of the quaternary α -carbon prevents efficient nucleophilic attack. Therefore, this protocol utilizes HATU—a highly reactive uronium-based coupling reagent containing an HOAt leaving group—paired with a strong, non-nucleophilic base (DIPEA) to drive active ester formation and overcome the steric barrier.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve the target carboxylic acid (1.0 eq, 0.5 mmol) in anhydrous N,N-dimethylformamide (DMF, 5 mL).

  • Activation: Add HATU (1.2 eq, 0.6 mmol) to the solution. Stir at 0 °C for 10 minutes to allow the formation of the active OAt-ester.

  • Free-Basing the Building Block: In a separate vial, suspend 1-amino-N-ethylcyclopentane-1-carboxamide HCl (1.1 eq, 0.55 mmol) in anhydrous DMF (2 mL). Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq, 1.5 mmol) to neutralize the HCl salt and generate the free amine. Note: Excess base is critical to ensure the amine remains unprotonated in the presence of the acidic coupling byproducts.

  • Coupling: Add the free amine solution dropwise to the activated acid at 0 °C. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–16 hours.

  • Self-Validation (Reaction Monitoring): Monitor the reaction via LC-MS. The disappearance of the activated ester mass and the appearance of the product mass ( [M+H]+ ) confirms successful coupling.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (10 mL). Extract the aqueous layer with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF) and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA) to isolate the pure peptidomimetic candidate.

Protocol B: In Vitro Microsomal Stability Assay

Causality & Rationale: To definitively validate the metabolic stability imparted by the α,α -disubstitution, the synthesized compound must be tested against hepatic cytochrome P450 enzymes and amidases. This protocol is designed as a self-validating system, utilizing Verapamil as a high-clearance positive control to ensure the microsomes are metabolically active, and a negative control (buffer only) to rule out chemical instability.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 10 mM stock solution of the synthesized compound in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4).

  • Microsome Incubation: Aliquot human or rat liver microsomes (HLM/RLM) into the working solution to achieve a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture at 37 °C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration: 1 mM NADP⁺, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase, 3 mM MgCl₂).

  • Sampling & Quenching: At predetermined time points (0, 15, 30, 60, and 120 minutes), extract 50 µL aliquots from the incubation mixture. Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: The cold organic solvent instantly denatures the metabolic enzymes, halting the reaction at the precise time point.

  • Control Reactions:

    • Positive Control: Run Verapamil under identical conditions (expected t1/2​ < 20 mins).

    • Negative Control: Run the test compound with microsomes but without the NADPH system to check for non-CYP mediated degradation.

  • Analysis: Centrifuge the quenched samples at 14,000 rpm for 10 minutes to pellet the precipitated proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining percentage of the parent compound.

  • Data Interpretation: Plot the natural log of the remaining percentage versus time. Calculate the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ) from the slope of the linear regression.

Experimental_Workflow Step1 Preparation Free-basing HCl salt Step2 Coupling Reaction HATU / DIPEA / DMF Step1->Step2 Step3 Purification Prep-HPLC & LC-MS Step2->Step3 Step4 Validation Microsomal Stability Step3->Step4

Fig 2: Experimental workflow from building block preparation to biological validation.

References

  • Labudda, O., et al. (2006). "New bradykinin analogues substituted in positions 7 and 8 with sterically restricted 1-aminocyclopentane-1-carboxylic acid." Journal of Peptide Science, 13(2), 121-127. Available at:[Link]

  • Tanaka, M. (2007). "Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides." Chemical and Pharmaceutical Bulletin, 55(3), 349-358. Available at:[Link]

  • Tarchoun, K., et al. (2022). "Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications." Molecules, 27(2), 420. Available at:[Link]

Sources

Application

Comprehensive HPLC Method Development for 1-Amino-N-ethylcyclopentane-1-carboxamide Hydrochloride: Overcoming High Polarity and Chromophore Deficiency

Introduction & Analytical Challenges 1-Amino-N-ethylcyclopentane-1-carboxamide hydrochloride (CAS: 1797677-17-8) is a highly polar, aliphatic building block frequently utilized in pharmaceutical synthesis and drug develo...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analytical Challenges

1-Amino-N-ethylcyclopentane-1-carboxamide hydrochloride (CAS: 1797677-17-8) is a highly polar, aliphatic building block frequently utilized in pharmaceutical synthesis and drug development[1]. From an analytical perspective, quantifying this intermediate presents a "dual-deficit" challenge:

  • Extreme Polarity: The combination of a primary amine, an amide group, and a hydrochloride salt form results in a highly hydrophilic molecule. On standard reversed-phase (C18) columns, it exhibits negligible hydrophobic partitioning, eluting in the void volume where it is subject to severe matrix interference.

  • Lack of a Chromophore: The molecule lacks any conjugated π -electron systems. Its only UV-absorbing feature is the amide bond, which exhibits weak end-absorption below 210 nm. Relying on low-UV detection leads to severe baseline drift, solvent interference, and poor sensitivity.

To overcome these limitations, this Application Note details two orthogonal, field-proven methodologies. The first is a modern, direct approach using Hydrophilic Interaction Liquid Chromatography coupled with Charged Aerosol Detection (HILIC-CAD) [2],[3]. The second is a universally accessible approach utilizing pre-column derivatization with 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) followed by standard Reversed-Phase HPLC-UV[4],[5].

Table 1: Physicochemical Profiling
PropertyValue / CharacteristicAnalytical Implication
Chemical Formula C8H17ClN2O (Salt)Low molecular weight polar salt.
Molecular Weight 192.69 g/mol Requires high-sensitivity detection.
pKa (Primary Amine) ~9.5 – 10.5Positively charged at acidic/neutral pH; requires high pH for nucleophilic derivatization.
UV Absorbance Max < 210 nmInvisible to standard UV detectors (>220 nm); requires CAD, MS, or derivatization.
LogP < 0 (Highly Hydrophilic)Unretained on standard C18; requires HILIC or ion-pairing chromatography.

Method Development Rationale (The Causality of Design)

Approach A: HILIC-CAD (Direct Analysis)

HILIC provides orthogonal retention to reversed-phase chromatography by utilizing a polar stationary phase (e.g., Amide or Zwitterionic) and a highly organic mobile phase. The polar amine partitions into a water-enriched layer immobilized on the stationary phase, resulting in strong, reproducible retention[2]. Because the analyte lacks a chromophore, Charged Aerosol Detection (CAD) is employed. CAD is a mass-sensitive detector that nebulizes the column eluent, evaporates the volatile mobile phase, and measures the charge transferred to the remaining non-volatile analyte particles[6],[7]. This provides a universal, highly sensitive response independent of the molecule's optical properties[3].

HILIC_CAD Sample Polar Amine Injection HILIC HILIC Column (Water-Enriched Layer) Sample->HILIC High %ACN Nebulizer CAD Nebulizer (Aerosol Generation) HILIC->Nebulizer Elution Evaporator Drying Tube (Solvent Evaporation) Nebulizer->Evaporator N2 Gas Electrometer Electrometer (Charge Measurement) Evaporator->Electrometer Solid Particles

Workflow of HILIC retention and Charged Aerosol Detection for non-UV active polar amines.

Approach B: Pre-Column FMOC-Cl Derivatization (Indirect Analysis)

For laboratories restricted to UV detectors, the analyte must be chemically modified. FMOC-Cl reacts rapidly with primary amines under mildly alkaline conditions to form stable carbamates[4],[8]. The addition of the bulky, highly conjugated fluorenyl ring achieves two goals simultaneously: it drastically increases the molecule's hydrophobicity (enabling robust retention on a C18 column) and introduces a strong chromophore (enabling sensitive detection at 265 nm)[9].

FMOC_Deriv Amine 1-Amino-N-ethylcyclopentane- 1-carboxamide Reaction Nucleophilic Substitution (Room Temp, 30 min) Amine->Reaction Buffer Borate Buffer (pH 9.0) Buffer->Reaction FMOC FMOC-Cl in ACN (Derivatizing Agent) FMOC->Reaction Product FMOC-Derivatized Amine (Strong UV Response) Reaction->Product HPLC RP-HPLC-UV (C18 Column, 265 nm) Product->HPLC

Pre-column derivatization pathway of primary amines using FMOC-Cl for RP-HPLC-UV analysis.

Protocol 1: Direct Analysis via HILIC-CAD

This method is designed to be a self-validating system: the use of a highly volatile ammonium formate buffer ensures zero background noise in the CAD, while the acidic pH (3.0) guarantees the primary amine remains fully protonated, preventing peak tailing caused by secondary interactions with surface silanols.

Sample Preparation
  • Accurately weigh 10.0 mg of 1-amino-N-ethylcyclopentane-1-carboxamide hydrochloride.

  • Dissolve in 2.0 mL of LC-MS grade water to create a 5.0 mg/mL stock solution.

  • Dilute the stock solution 1:10 using Acetonitrile to yield a final working concentration of 0.5 mg/mL in 90% Acetonitrile. Analytical Insight: Samples must be dissolved in a high-organic diluent matching the initial mobile phase conditions. Injecting highly aqueous samples onto a HILIC column disrupts the water-enriched partitioning layer, leading to split or distorted peaks[2].

Table 2: HILIC-CAD Chromatographic Conditions
ParameterSetting
Column Amide-bonded HILIC (e.g., 150 mm × 4.6 mm, 3 µm)
Mobile Phase A 50 mM Ammonium Formate in Water (Adjusted to pH 3.0 with Formic Acid)
Mobile Phase B 100% Acetonitrile (LC-MS Grade)
Elution Mode Isocratic: 15% A / 85% B
Flow Rate 1.0 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Detector (CAD) Evaporator Temp: 35 °C; Data Collection Rate: 10 Hz; Filter: 3.6s

Protocol 2: Pre-Column Derivatization via FMOC-Cl (RP-HPLC-UV)

This protocol leverages the nucleophilic nature of the primary amine. The reaction is buffered at pH 9.0 to ensure the amine is sufficiently deprotonated to attack the FMOC-Cl, while avoiding excessively high pH levels that would rapidly hydrolyze the FMOC-Cl reagent into its inactive byproduct, FMOC-OH[9].

Reagent Preparation
  • Borate Buffer (pH 9.0): Dissolve 1.90 g of Sodium Tetraborate Decahydrate ( Na2​B4​O7​⋅10H2​O ) in 100 mL of water. Adjust to pH 9.0 using 0.1 M HCl or 0.1 M NaOH[9].

  • FMOC-Cl Reagent (3.0 mg/mL): Dissolve 30 mg of 9-fluorenylmethoxycarbonyl chloride in 10 mL of anhydrous Acetonitrile. Prepare fresh daily and protect from light[5].

  • Quenching Solution: 100 mM Glycine in water.

Step-by-Step Derivatization Workflow
  • Transfer 100 µL of the aqueous sample (containing approx. 0.1 mg/mL of the target amine) into a 2 mL amber HPLC vial.

  • Add 100 µL of Borate Buffer (pH 9.0) and vortex for 5 seconds to basify the micro-environment.

  • Add 200 µL of the FMOC-Cl Reagent solution.

  • Cap the vial, vortex vigorously for 10 seconds, and allow the reaction to proceed at room temperature (25 °C) for exactly 30 minutes[9].

  • Add 50 µL of the Glycine Quenching Solution to consume any unreacted FMOC-Cl, preventing continuous baseline drift from reagent degradation. Vortex and let sit for 5 minutes.

  • Inject directly into the HPLC system.

Table 3: RP-HPLC-UV Chromatographic Conditions
ParameterSetting
Column End-capped C18 (e.g., 150 mm × 4.6 mm, 3.5 µm)
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient Program 0-2 min: 30% B; 2-12 min: 30% 80% B; 12-15 min: 80% B
Flow Rate 1.2 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector (UV) Wavelength: 265 nm (Reference: 360 nm)

System Suitability & Validation Guidelines

To ensure the scientific integrity of the generated data, both methods must be validated against ICH Q2(R2) guidelines. The following self-validating criteria should be monitored:

Table 4: System Suitability Criteria
ParameterAcceptance CriteriaRationale
Blank Specificity (HILIC) No peaks 0.1% of target area at RTValidates complete evaporation of mobile phase in CAD.
FMOC-OH Resolution (RP-UV) Resolution (Rs) > 2.0 between target and FMOC-OHEnsures the hydrolysis byproduct of the derivatization reagent does not mask the target peak[4].
Precision (%RSD) 2.0% for 6 replicate injectionsConfirms nebulizer stability (CAD) or derivatization reaction consistency (UV).
Tailing Factor (Tf) 0.8 – 1.5Verifies that secondary silanol interactions are effectively suppressed by the buffer.

References

  • ResearchGate. (n.d.). 2.2.3. HPLC of amines as 9-fluorenylmethyl chloroformate derivatives. Retrieved from[Link]

  • ResearchGate. (n.d.). The derivatization scheme of alkyl amines with FMOC-Cl. Retrieved from[Link]

  • Thermo Fisher Scientific (via lcms.cz). (n.d.). Evaluating LC methods for enhanced charged aerosol detector response: a case study using underivatized amino acids. Retrieved from[Link]

  • SciSpace. (n.d.). Evaluation of Methods for the Simultaneous Analysis of Cations and Anions Using HPLC with Charged Aerosol Detection. Retrieved from[Link]

  • Institut Kimia Malaysia (IKM). (n.d.). 9-Fluorenylmethoxycarbonyl Chloride (FMOC-Cl) as a Potential Precolumn Derivatization Reagent. Retrieved from[Link]

  • Thermo Fisher Scientific (via analysis.rs). (n.d.). Metoprolol and Select Impurities Analysis Using a Hydrophilic Interaction Chromatography Method with Combined UV and Charged Aerosol Detection. Retrieved from[Link]

Sources

Method

Application Note: In Vitro Assay Preparation and Pharmacological Evaluation of 1-Amino-N-ethylcyclopentane-1-carboxamide Hydrochloride

Pharmacological Context & Target Rationale 1-Amino-N-ethylcyclopentane-1-carboxamide hydrochloride (CAS: 1797677-17-8) is a conformationally constrained alicyclic α -amino acid derivative. In modern drug discovery, alicy...

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Author: BenchChem Technical Support Team. Date: March 2026

Pharmacological Context & Target Rationale

1-Amino-N-ethylcyclopentane-1-carboxamide hydrochloride (CAS: 1797677-17-8) is a conformationally constrained alicyclic α -amino acid derivative. In modern drug discovery, alicyclic amino acids serve as critical pharmacophores and synthetic building blocks for targeting the central nervous system. Structurally analogous to gabapentinoids (e.g., gabapentin, pregabalin) and cycloleucine, derivatives of this compound are primarily evaluated for their modulation of the α2​δ subunits of voltage-gated calcium channels (VGCCs) and glutamatergic receptors (e.g., NMDA, mGluR).

Unlike classical pore blockers, ligands binding to the α2​δ−1 subunit exert their analgesic and anticonvulsant effects by disrupting the forward trafficking of CaV​2.2 channel complexes to the presynaptic membrane, thereby attenuating calcium influx and subsequent excitatory neurotransmitter release 1. This application note details the self-validating in vitro workflows required to accurately assess the pharmacological profile of 1-amino-N-ethylcyclopentane-1-carboxamide derivatives.

SignalingPathway Ligand Alicyclic Amino Acid Derivative Receptor VGCC α2δ-1 Subunit Ligand->Receptor Binds Trafficking Inhibit CaV2.2 Forward Trafficking Receptor->Trafficking Modulates Calcium Decrease Presynaptic Ca2+ Influx Trafficking->Calcium Reduces Glutamate Attenuate Glutamate Release Calcium->Glutamate Inhibits

Proposed mechanism of VGCC modulation by alicyclic amino acid derivatives at the presynapse.

Formulation Strategy and Physicochemical Causality

Handling the hydrochloride (HCl) salt of an alicyclic amino acid requires strict adherence to buffering protocols to prevent assay artifacts.

  • Master Stock Preparation: The compound should be dissolved in 100% anhydrous DMSO to a concentration of 10 mM. DMSO prevents the hydrolysis of the carboxamide group during long-term storage at -20°C.

  • The Causality of pH Buffering: When preparing intermediate aqueous dilutions (e.g., 100 µM to 1 mM) from the master stock, the dissociated HCl will release equimolar protons. In unbuffered or weakly buffered assay media, this localized drop in pH can inadvertently activate Acid-Sensing Ion Channels (ASICs) or alter the protonation state of the target receptor, leading to false-positive calcium transients in functional assays. Therefore, intermediate dilutions must be performed in a strongly buffered solution (e.g., HBSS supplemented with 20 mM HEPES, pH 7.4).

FormulationWorkflow Step1 1. Weigh 1-amino-N-ethylcyclopentane -1-carboxamide HCl Step2 2. Dissolve in 100% Anhydrous DMSO (10 mM Master Stock) Step1->Step2 Step3 3. Serial Dilution in DMSO (100x Assay Concentration) Step2->Step3 Step4 4. Intermediate Dilution in HEPES Buffer (pH 7.4) Step3->Step4 Step5 5. Transfer to in vitro Assay Plate (FLIPR or Binding Assay) Step4->Step5

Workflow for the preparation and dilution of the alicyclic amino acid hydrochloride salt.

Experimental Protocols

Protocol A: [3H] -Gabapentin Radioligand Displacement Assay ( α2​δ−1 )

This assay determines the binding affinity ( Ki​ ) of the synthesized derivatives to the α2​δ−1 subunit.

Step-by-Step Methodology:

  • Membrane Preparation: Isolate membranes from porcine cerebral cortex or HEK293 cells stably expressing human α2​δ−1 . Homogenize in ice-cold 10 mM HEPES (pH 7.4) and adjust the protein concentration to 1 mg/mL.

  • Assay Setup: In a 96-well deep-well plate, combine 50 µL of [3H] -gabapentin (final concentration ~10 nM), 50 µL of the test compound (11-point serial dilution), and 100 µL of the membrane suspension (50 µg protein/well).

  • Self-Validation (NSB): Define Non-Specific Binding (NSB) in parallel wells using 10 µM unlabeled pregabalin.

  • Incubation: Incubate the plate for 45 minutes at room temperature to achieve binding equilibrium.

  • Filtration & Causality: Harvest the reaction onto GF/B glass microfiber filter plates using a vacuum manifold. Crucial Step: The GF/B plates must be pre-soaked in 0.3% Polyethylenimine (PEI) for 1 hour. Causality: PEI is a cationic polymer that neutralizes the negative charge of the glass fibers, preventing the non-specific electrostatic binding of the positively charged amino acid derivatives to the filter matrix.

  • Detection: Wash the filters three times with ice-cold 50 mM Tris-HCl (pH 7.4), dry, add 40 µL of scintillation cocktail, and read on a MicroBeta counter.

Protocol B: High-Throughput FLIPR Calcium Flux Assay

This functional assay quantifies the ability of the compound to inhibit calcium influx through VGCCs.

Step-by-Step Methodology:

  • Cell Plating: Plate HEK293 cells stably expressing CaV​2.2 , β3​ , and α2​δ−1 subunits at 15,000 cells/well in a 384-well black-wall, clear-bottom plate.

  • Compound Pre-Incubation (The Causality of Time): Unlike classical pore blockers, alicyclic amino acids targeting α2​δ subunits do not acutely inhibit calcium flux. Their primary mechanism is disrupting the Rab11-dependent forward trafficking of the CaV​ complex to the plasma membrane 2. Therefore, a standard 30-minute acute incubation will yield false-negative results. Add the test compounds directly to the culture media and incubate for 16 to 24 hours at 37°C prior to the assay.

  • Dye Loading & Causality: Remove the media and add 20 µL/well of Fluo-4 AM dye loading solution containing 0.04% Pluronic F-127 and 2.5 mM probenecid. Causality: Fluo-4 AM is cleaved by intracellular esterases into Fluo-4, an organic anion. Without probenecid, multidrug resistance proteins (e.g., MRP1) will actively extrude Fluo-4 from the cell, destroying the assay's dynamic range.

  • Reading: Transfer the plate to the FLIPR instrument. Read baseline fluorescence for 10 seconds, inject 10 µL of depolarization buffer (90 mM KCl final), and record the peak fluorescence for 3 minutes.

Protocol C: Cytotoxicity Counter-Screen (CellTiter-Glo)

To ensure that the observed reductions in calcium flux are not artifacts of compound-induced cytotoxicity, a parallel cell viability assay must be performed. This assay measures intracellular ATP levels. A compound that depletes ATP will nonspecifically collapse ion gradients, mimicking a false-positive inhibitory pharmacological effect.

Data Presentation & Assay Parameters

Table 1: Physicochemical Properties and Assay Formulation Parameters

ParameterSpecificationCausality / Rationale
Master Stock Solvent 100% Anhydrous DMSOEnsures long-term stability and prevents hydrolysis of the carboxamide group.
Working Buffer HBSS + 20 mM HEPES (pH 7.4)Buffers the protons released by the HCl salt, preventing ASIC activation.
Filter Plate Treatment 0.3% Polyethylenimine (PEI)Neutralizes negative charges on glass fibers, reducing non-specific binding.
Dye Efflux Inhibitor 2.5 mM ProbenecidBlocks MRP1 transporters, retaining Fluo-4 AM inside the cell for robust signal.

Table 2: Expected Pharmacological Metrics for Alicyclic Amino Acid Derivatives

Assay TypeTargetReference CompoundExpected Readout
Radioligand Binding VGCC α2​δ−1 Gabapentin / Pregabalin Ki​ (Affinity constant)
FLIPR Calcium Flux CaV​2.2 / α2​δ−1 Pregabalin IC50​ (Functional inhibition)
CellTiter-Glo Cellular ATPStaurosporine (Control) CC50​ (Cytotoxicity threshold)
Radioligand Binding mGluR / NMDAACPD / Cycloleucine Ki​ (Affinity constant) 3

References

  • Molecular Mechanisms and Therapeutic Potential of Gabapentin with a Focus on Topical Formulations to Treat Ocular Surface Diseases. PMC.[Link]

  • The α2δ Ligand Gabapentin Inhibits the Rab11-Dependent Recycling of the Calcium Channel Subunit α2δ-2. Journal of Neuroscience.[Link]

  • Differential upregulation in DRG neurons of an α2δ-1 splice variant with a lower affinity for gabapentin after peripheral sensory nerve injury. PMC.[Link]

  • Quisqualate resolves two distinct metabotropic [3H]glutamate binding sites. PubMed - NIH.[Link]

Sources

Application

Application Note: Scalable Synthesis and Process Optimization of 1-Amino-N-ethylcyclopentane-1-carboxamide Hydrochloride

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: 1-Amino-N-ethylcyclopentane-1-carboxamide hydrochloride (CAS: 1797677-17-8) Executive Summary The synthesis of conformationally...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: 1-Amino-N-ethylcyclopentane-1-carboxamide hydrochloride (CAS: 1797677-17-8)

Executive Summary

The synthesis of conformationally restricted α-amino acid derivatives, such as 1-amino-N-ethylcyclopentane-1-carboxamide hydrochloride, presents unique challenges during scale-up. These molecules are critical building blocks in the development of peptidomimetics and CNS-active therapeutics. This application note details a highly optimized, five-step scalable synthetic route starting from commercially available cyclopentanone. By prioritizing atom economy, eliminating chromatographic purification, and utilizing self-validating in-process controls (IPCs), this protocol ensures high-throughput generation of the target active pharmaceutical ingredient (API) intermediate with >99% purity.

Process Chemistry & Causality: The "Why" Behind the Workflow

To transition a synthesis from the discovery bench to a pilot-plant scale, every reagent and unit operation must be scrutinized for safety, cost, and scalability.

  • Step 1: Spirohydantoin Formation (Bucherer-Bergs vs. Strecker) The Strecker synthesis generates highly toxic and thermally unstable α-aminonitrile intermediates. In contrast, the Bucherer-Bergs multicomponent reaction utilizes potassium cyanide and ammonium carbonate to form a thermodynamically stable spirohydantoin [1]. This intermediate is highly crystalline and precipitates directly from the aqueous ethanol reaction matrix, completely eliminating the need for early-stage chromatography [2].

  • Step 2: Alkaline Hydantoin Hydrolysis Cleaving the spirohydantoin to yield 1-aminocyclopentanecarboxylic acid (cycloleucine) requires harsh conditions. While acidic hydrolysis (e.g., 6N HCl at 130 °C) is possible, it is highly corrosive and necessitates expensive Hastelloy reactors on scale [5]. We utilize alkaline hydrolysis (aqueous NaOH at reflux), which is non-corrosive to standard stainless-steel or glass-lined reactors and drives quantitative conversion.

  • Step 3: Boc-Protection The tert-butyloxycarbonyl (Boc) group is selected over Fmoc or Cbz because of its high atom economy and downstream utility. Fmoc requires expensive piperidine for removal, and Cbz requires catalytic hydrogenation (posing fire risks on scale). Boc protection allows for simultaneous deprotection and hydrochloride salt precipitation in the final step [4].

  • Step 4: CDI-Mediated Amide Coupling Traditional coupling agents (e.g., HATU, EDC/HOBt) are cost-prohibitive for scale-up and generate urea byproducts that complicate isolation. 1,1'-Carbonyldiimidazole (CDI) is the premier choice for scalable amidations. It activates the carboxylic acid by forming an acyl imidazole, releasing stoichiometric CO₂ gas (which acts as a visual reaction indicator and internal purge) and water-soluble imidazole, which is effortlessly removed via a mild aqueous wash [3].

  • Step 5: Acidic Deprotection & Salt Crystallization By utilizing anhydrous HCl in a non-aqueous solvent (such as 2-propanol or 1,4-dioxane), the Boc group is cleaved while the target 1-amino-N-ethylcyclopentane-1-carboxamide simultaneously precipitates as a highly pure, crystalline hydrochloride salt. This dual-action step avoids a separate free-basing and salting-out procedure [4].

Mechanistic Workflow Diagram

SynthesisWorkflow N1 Step 1: Bucherer-Bergs Spirohydantoin Synthesis N2 Step 2: Alkaline Hydrolysis Cycloleucine Generation N1->N2 KCN, (NH4)2CO3 Crystalline Isolation N3 Step 3: Boc-Protection Amine Masking N2->N3 NaOH (aq), Reflux Corrosion-Free N4 Step 4: CDI Amide Coupling Ethylamine Addition N3->N4 Boc2O, NaOH Atom-Economical N5 Step 5: Acidic Deprotection HCl Salt Crystallization N4->N5 CDI, EtNH2 CO2 & Imidazole

Five-step scalable synthesis workflow for 1-amino-N-ethylcyclopentane-1-carboxamide HCl.

Self-Validating Experimental Protocols

Note: All protocols below are designed as self-validating systems. Do not proceed to the next step unless the specified In-Process Control (IPC) criteria are met.

Step 1: Synthesis of 1,3-Diazaspiro[4.4]nonane-2,4-dione
  • Charge: To a 5 L jacketed reactor, add cyclopentanone (1.0 eq, 500 g), ethanol (1.5 L), and DI water (1.5 L).

  • Addition: Add ammonium carbonate (3.0 eq, 1.71 kg) in portions, followed by potassium cyanide (1.5 eq, 580 g). Caution: Highly toxic. Perform in a rated fume hood with cyanide scrubbers.

  • Reaction: Heat the mixture to 60–65 °C and stir for 18 hours.

  • IPC Check: Analyze via GC-MS. Validation: Cyclopentanone peak area must be <1%.

  • Isolation: Cool the reactor to 0–5 °C. A thick white precipitate will form. Filter the solid via a sintered glass funnel and wash with ice-cold DI water (3 × 500 mL) to remove residual cyanides. Dry under vacuum at 50 °C to constant weight.

Step 2: Synthesis of 1-Aminocyclopentanecarboxylic Acid
  • Charge: Suspend the spirohydantoin from Step 1 in 3M aqueous NaOH (4.0 L) inside a stainless-steel reactor.

  • Reaction: Heat to reflux (approx. 105 °C) for 24–36 hours.

  • IPC Check: Analyze via LC-MS. Validation: Complete disappearance of the hydantoin mass signal (m/z 155 [M+H]⁺).

  • Isolation: Cool to 20 °C. Slowly adjust the pH to 6.5 (the isoelectric point) using 6M HCl. The amino acid will precipitate as a white powder. Filter, wash with cold water, and dry under vacuum.

Step 3: Boc-Protection
  • Charge: Dissolve 1-aminocyclopentanecarboxylic acid (1.0 eq) in a 1:1 mixture of THF and 1M NaOH (total volume 3 L).

  • Addition: Cool to 0 °C. Dropwise, add a solution of Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in THF (500 mL).

  • Reaction: Warm to ambient temperature and stir for 12 hours.

  • IPC Check: Perform TLC (DCM:MeOH 9:1, Ninhydrin stain). Validation: Absence of a purple spot indicates complete consumption of the free amine.

  • Isolation: Remove THF under reduced pressure. Acidify the aqueous layer to pH 2.5 using 10% aqueous citric acid. Extract with Ethyl Acetate (3 × 1 L). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate to yield 1-(Boc-amino)cyclopentanecarboxylic acid as a white solid.

Step 4: CDI-Mediated Ethylamide Coupling
  • Charge: Dissolve the Boc-protected acid (1.0 eq) in anhydrous Dichloromethane (DCM, 2 L) under nitrogen.

  • Activation: Add 1,1'-Carbonyldiimidazole (CDI, 1.2 eq) in portions at 20 °C.

  • IPC Check 1 (Visual): Validation: Vigorous CO₂ gas evolution will occur. Stir for 1 hour until all bubbling strictly ceases, confirming complete acyl imidazole formation.

  • Coupling: Cool to 0 °C. Add Ethylamine (2.0 M solution in THF, 1.5 eq) dropwise. Stir for 4 hours at ambient temperature.

  • IPC Check 2: Analyze via HPLC. Validation: >98% conversion of the activated intermediate.

  • Isolation: Wash the organic layer sequentially with 1M HCl (2 × 500 mL) to remove imidazole, followed by saturated NaHCO₃ and brine. Dry and concentrate to yield the Boc-protected amide.

Step 5: Deprotection and HCl Salt Crystallization
  • Charge: Dissolve the Boc-amide from Step 4 in minimal Ethyl Acetate (500 mL).

  • Reaction: Add 4M HCl in 2-propanol (5.0 eq). Heat the mixture to 40 °C for 3 hours.

  • IPC Check: Analyze via HPLC. Validation: Complete disappearance of the Boc-protected starting material peak.

  • Isolation: Cool the mixture to 0 °C and add Methyl tert-butyl ether (MTBE, 500 mL) as an anti-solvent to maximize precipitation. Filter the resulting white crystals under a nitrogen blanket (the salt can be slightly hygroscopic). Wash with cold MTBE and dry under high vacuum at 40 °C to yield pure 1-amino-N-ethylcyclopentane-1-carboxamide hydrochloride.

Quantitative Data & Yield Summary

The table below summarizes the expected quantitative metrics for a 500 g scale-up campaign based on the protocols provided.

StepUnit OperationExpected Yield (%)Target Purity (HPLC AUC)Key Self-Validating IPC
1 Bucherer-Bergs (Hydantoin)88 - 92%> 98.0%GC-MS: <1% Cyclopentanone
2 Alkaline Hydrolysis85 - 90%> 97.5%LC-MS: Absence of m/z 155
3 Boc-Protection90 - 95%> 98.0%TLC: Negative Ninhydrin stain
4 CDI Amide Coupling82 - 86%> 98.5%Visual: CO₂ cessation
5 Acidic Deprotection92 - 96%> 99.5%HPLC: 100% Boc cleavage
Overall End-to-End Process ~ 45 - 55% > 99.5% Final Release Testing

References

  • Source: researchgate.
  • Source: arkat-usa.
  • Source: researchgate.
  • Title: Development of a Scalable Synthesis of Gastrazole (JB95008)
  • Title: Identification of Selective Norbornane-Type Aspartate Analogue Inhibitors of the Glutamate Transporter 1 (GLT-1) from the Chemical Universe Generated Database (GDB)
Method

Application Note: Strategic Incorporation of 1-Amino-N-ethylcyclopentane-1-carboxamide into Peptide Synthesis

Abstract: The incorporation of non-proteinogenic, conformationally constrained amino acids is a cornerstone of modern peptidomimetic drug design.[1][2] These building blocks, particularly α,α-disubstituted amino acids, i...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The incorporation of non-proteinogenic, conformationally constrained amino acids is a cornerstone of modern peptidomimetic drug design.[1][2] These building blocks, particularly α,α-disubstituted amino acids, introduce specific structural pre-organization into peptide backbones, enhancing proteolytic stability, receptor affinity, and bioavailability.[3][4][5] This document provides a detailed technical guide for the successful incorporation of 1-aminocyclopentane-1-carboxylic acid (Ac5c), a sterically hindered cyclic amino acid, into peptides using solid-phase peptide synthesis (SPPS), with a special focus on achieving a C-terminal N-ethylamide, resulting in a peptide containing the 1-amino-N-ethylcyclopentane-1-carboxamide moiety. We address the significant synthetic challenges posed by this residue and present optimized protocols, reagent recommendations, and analytical validation methods.

Introduction: The Structural Advantage of Constrained Residues

The therapeutic potential of peptides is often limited by their metabolic instability and conformational flexibility. Introducing constraints into the peptide backbone is a powerful strategy to overcome these limitations.[6] α,α-disubstituted amino acids, such as 1-aminocyclopentane-1-carboxylic acid (Ac5c), are particularly effective in this role. The cyclopentyl group fused to the α-carbon restricts the available Ramachandran space, forcing the local peptide backbone to adopt well-defined secondary structures like β-turns or helical arrangements. This pre-organization can lock the peptide into its bioactive conformation, leading to a significant increase in binding affinity and selectivity for its biological target.[1]

However, the very feature that provides this structural advantage—the steric bulk at the α-carbon—presents a formidable challenge during chemical synthesis.[3][7] The coupling of both the hindered amino acid itself and the subsequent residue onto its N-terminus is kinetically slow and often incomplete with standard protocols. This guide provides the necessary strategic adjustments to ensure high-yield incorporation.

For clarity, the title compound, 1-amino-N-ethylcyclopentane-1-carboxamide, is interpreted here as a peptide containing the Ac5c residue at its C-terminus, which is subsequently modified to an N-ethylamide. The protocols will cover the synthesis of the Fmoc-protected Ac5c building block and its incorporation into a target peptide sequence, culminating in the final amide structure.

The Core Challenge: Overcoming Steric Hindrance

The primary obstacle in incorporating Ac5c is the steric shielding of its α-amino group and its carboxyl group. During a standard C-to-N solid-phase peptide synthesis (SPPS) workflow, two key steps are affected:

  • Acylation of the preceding residue's N-terminus by Fmoc-Ac5c-OH: The bulky cyclopentyl ring hinders the approach of the activated carboxyl group to the resin-bound amine.

  • Acylation of the Ac5c N-terminus by the subsequent amino acid: Once incorporated, the N-terminus of the Ac5c residue is now a sterically congested secondary amine (within the peptide backbone context), making the subsequent coupling step equally challenging.

Standard coupling reagents like dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC) with additives like 1-hydroxybenzotriazole (HOBt) are often insufficient, leading to low coupling efficiencies and deletion sequences.[8] Therefore, more potent reagents and optimized conditions are mandatory.[9]

Recommended Materials and Reagents

Component Recommendation & Rationale
Resin Rink Amide MBHA Resin: Pre-loaded with an acid-labile linker ideal for generating a C-terminal amide upon final cleavage.[10] A low loading capacity (e.g., 0.3-0.5 mmol/g) is advised to minimize steric crowding on the solid support.
Ac5c Building Block Fmoc-1-aminocyclopentane-1-carboxylic acid (Fmoc-Ac5c-OH): The standard N-α-Fmoc protected building block for SPPS.
Coupling Reagents HATU or HCTU: These uronium/aminium-based reagents form highly reactive O-acylisourea intermediates that are exceptionally effective for difficult couplings, including those involving sterically hindered and N-methylated amino acids.[11][12]
Base N,N-Diisopropylethylamine (DIEA): A non-nucleophilic base required to activate uronium reagents without causing premature Fmoc deprotection.
Fmoc Deprotection 20% Piperidine in DMF: Standard reagent for Fmoc removal. Longer reaction times may be needed for the residue following Ac5c.
Capping Reagent 10% Acetic Anhydride, 10% DIEA in DMF: To permanently block any unreacted N-terminal amines after the difficult coupling step, preventing the formation of deletion-sequence byproducts.
Cleavage Cocktail TFA / H₂O / TIS (95:2.5:2.5): A standard trifluoroacetic acid-based cocktail with scavengers (water and triisopropylsilane) to protect sensitive side chains during final deprotection and cleavage from the resin.
C-Terminal N-Ethylamide Ethylamine, HATU, DIEA: For post-cleavage solution-phase amidation of the peptide acid.

Experimental Protocols

**Protocol 1: Solid-Phase Synthesis of a Model Peptide (e.g., H-Ala-Ac5c-Gly-NH₂) **

This protocol details the manual synthesis on Rink Amide resin. It emphasizes the critical steps for Ac5c incorporation.

1. Resin Preparation: a. Swell 100 mg of Rink Amide MBHA resin (0.4 mmol/g) in dimethylformamide (DMF) for 1 hour in a fritted reaction vessel. b. Drain the DMF.

2. Synthesis of the Glycine Spacer: a. Fmoc Deprotection: Treat the resin with 2 mL of 20% piperidine/DMF for 3 minutes. Drain. Repeat with a second 2 mL portion for 10 minutes. b. Washing: Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x). c. Coupling (Fmoc-Gly-OH): In a separate vial, dissolve Fmoc-Gly-OH (4 eq), HATU (3.9 eq), and DIEA (8 eq) in DMF. Add to the resin and agitate for 1 hour. d. Washing: Wash the resin as in step 2b. e. Kaiser Test: Perform a ninhydrin (Kaiser) test to confirm the completion of the coupling (beads should remain colorless).[13] If the test is positive (blue beads), repeat the coupling.

3. The Critical Step: Coupling of Fmoc-Ac5c-OH: a. Fmoc Deprotection: Deprotect the N-terminus of the resin-bound Glycine as described in step 2a. b. Washing: Wash thoroughly as described in step 2b. c. Ac5c Coupling (Double Coupling Recommended): i. Pre-activate a solution of Fmoc-Ac5c-OH (5 eq) , HATU (4.9 eq) , and DIEA (10 eq) in DMF for 5 minutes. ii. Add the activated mixture to the resin and agitate for 2-4 hours . iii. Drain and wash with DMF (3x). iv. Repeat the coupling: Prepare a fresh solution as in step 3.c.i and couple for another 2 hours. d. Washing: Wash the resin as in step 2b. e. Kaiser Test: Confirm reaction completion. A negative result is crucial here. f. Capping: Treat the resin with 2 mL of the capping solution for 30 minutes to block any unreacted amines. g. Washing: Wash the resin as in step 2b.

4. Coupling of the Subsequent Residue (Fmoc-Ala-OH): a. Fmoc Deprotection: Deprotect the N-terminus of the resin-bound Ac5c as described in step 2a. Note that this deprotection may be slower; extend the second treatment to 15-20 minutes. b. Washing: Wash thoroughly. c. Ala Coupling: Couple Fmoc-Ala-OH using the same high-potency HATU activation as for Ac5c (step 3.c.i), with a reaction time of at least 2 hours. d. Washing & Confirmation: Wash and perform a Kaiser test.

5. Final Deprotection and Cleavage: a. Perform a final Fmoc deprotection of the N-terminal Alanine. b. Wash the resin with DMF (5x), followed by DCM (5x), and dry the resin under vacuum. c. Add 2 mL of the cleavage cocktail (95% TFA) to the resin and agitate for 3 hours at room temperature. d. Filter the solution away from the resin beads and collect the filtrate. Precipitate the crude peptide by adding it to cold diethyl ether. e. Centrifuge to pellet the peptide, decant the ether, and dry the crude product.

Protocol 2: C-Terminal N-Ethylamide Formation (Solution Phase)

This protocol assumes the peptide was synthesized on a resin like Wang, yielding a C-terminal carboxylic acid.

  • Dissolution: Dissolve the crude peptide acid (1 eq) in a minimal amount of DMF.

  • Activation: Add HATU (1.5 eq) and DIEA (3 eq) to the peptide solution. Stir for 10 minutes.

  • Amidation: Add ethylamine (5 eq, e.g., as a 2M solution in THF) to the reaction mixture.

  • Reaction: Allow the reaction to proceed for 2-4 hours at room temperature, monitoring by LC-MS.

  • Workup: Once the reaction is complete, acidify slightly with TFA, dilute with water, and purify by preparative HPLC.

Visualization of the SPPS Workflow

The following diagram illustrates the key decision points and specialized steps required when incorporating a sterically hindered amino acid like Ac5c.

SPPS_Workflow Workflow for Incorporating Sterically Hindered Ac5c Start Start: Swollen Resin Deprotect_Std Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotect_Std Wash_1 Wash (DMF/DCM) Deprotect_Std->Wash_1 Couple_Std Standard Coupling (e.g., Fmoc-Gly-OH) HATU/DIEA Wash_1->Couple_Std Wash_2 Wash Couple_Std->Wash_2 Kaiser_1 Kaiser Test Wash_2->Kaiser_1 Kaiser_1->Couple_Std Positive Deprotect_Ac5c Fmoc Deprotection Kaiser_1->Deprotect_Ac5c Negative Wash_3 Wash Deprotect_Ac5c->Wash_3 Couple_Ac5c DIFFICULT COUPLING Fmoc-Ac5c-OH High Eq. HATU/DIEA Extended Time Double Couple Wash_3->Couple_Ac5c Wash_4 Wash Couple_Ac5c->Wash_4 Kaiser_2 Kaiser Test Wash_4->Kaiser_2 Capping Capping (Acetic Anhydride) Kaiser_2->Capping Positive Couple_Next Couple Next AA (e.g., Fmoc-Ala-OH) HATU/DIEA Kaiser_2->Couple_Next Negative Capping->Couple_Next Cleavage Cleave & Purify Couple_Next->Cleavage

Caption: SPPS workflow highlighting the critical coupling and capping steps for hindered residues.

Analytical Characterization

Successful synthesis must be confirmed with rigorous analytical methods.

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the crude and purified peptide. A single major peak indicates a successful synthesis with high purity.

  • Mass Spectrometry (MS): Essential for confirming the identity of the final product. The observed molecular weight should match the calculated theoretical mass.

Table 1: Example Analytical Data for H-Ala-Ac5c-Gly-NH₂

Parameter Theoretical Value Observed Value
Molecular Formula C₁₂H₂₂N₄O₃-
Monoisotopic Mass 270.17 g/mol -
Mass (M+H)⁺ 271.18 g/mol 271.19 g/mol
HPLC Purity (Crude) ->75%
HPLC Purity (Purified) >95%>98%

Conclusion

The incorporation of 1-aminocyclopentane-1-carboxylic acid (Ac5c) and the subsequent formation of a C-terminal N-ethylamide is a challenging but highly rewarding strategy in peptide design. Success hinges on recognizing the steric limitations of the residue and proactively addressing them. By employing high-potency uronium-based coupling reagents like HATU, extending reaction times, performing double couplings, and implementing a capping strategy, researchers can efficiently synthesize these valuable conformationally constrained peptides. The protocols and strategies outlined in this guide provide a robust framework for drug development professionals to harness the power of sterically hindered amino acids in their quest for next-generation peptide therapeutics.

References

  • Zhang, W., et al. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. RSC Chemical Biology. [Link]

  • ResearchGate. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. [Link]

  • Bio-Synthesis Inc. Cyclic Peptide Synthesis. [Link]

  • Erdelyi, M., & Gogoll, A. (2002). Rapid Microwave-Assisted Solid Phase Peptide Synthesis. Synthesis, 2002(11), 1592-1596. [Link]

  • Aapptec. Coupling Reagents - Carbodiimide (DCC, DIC, EDC HCl). [Link]

  • Hruby, V. J., et al. (2004). Exploring Ramachandran and chi space: conformationally constrained amino acids and peptides in the design of bioactive polypeptide ligands. PubMed. [Link]

  • Sorrentino, E., et al. (2020). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. Molecules, 25(10), 2339. [Link]

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. [Link]

  • Al-Warhi, T., et al. (2012). Solid-phase peptide synthesis. Asian Journal of Pharmaceutical and Clinical Research, 5(3), 1-8. [Link]

  • Gilon, C., et al. (2002). Processes for coupling amino acids using bis-(trichloromethyl) carbonate.
  • Luxembourg Bio Technologies. Coupling Reagents. [Link]

  • ACS Publications. (2025). Facile Asymmetric Synthesis of α,α-Disubstituted Amino Acid Derivatives with Gold Redox Catalysis Using a Chiral Auxiliary. [Link]

  • Craik, D. J., et al. (2018). Cyclic Peptides in Pipeline: What Future for These Great Molecules?. Pharmaceuticals, 11(4), 133. [Link]

  • Rogers, J. M., & Suga, H. (2015). Ribosomal incorporation of cyclic β-amino acids into peptides using in vitro translation. Chemical Communications, 51(8), 1549-1551. [Link]

  • Samant, M. P., et al. (2020). Amino acid modifications for conformationally constraining naturally occurring and engineered peptide backbones: Insights from the Protein Data Bank. Peptide Science, 112(5), e24178. [Link]

  • Creighton, T. E. (1993). Proteins: Structures and Molecular Properties. W. H. Freeman.
  • Aapptec. Overview of Solid Phase Peptide Synthesis (SPPS). [Link]

  • Wiley Online Library. (2025). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. [Link]

  • Royo, M., & Albericio, F. (2015). SYNTHETIC APPROACHES TO HETEROCYCLIC α,α-DISUBSTITUTED AMINO ACIDS. HETEROCYCLES, 90(1), 1-18. [Link]

  • Aapptec. Peptide Modifications. [Link]

  • Peptidream. (2017). Constrained Peptides in Drug Discovery and Development. [Link]

  • CEM Corporation. (2025). Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Crystallization of 1-amino-N-ethylcyclopentane-1-carboxamide HCl

Welcome to the Advanced Troubleshooting Guide for the crystallization of 1-amino-N-ethylcyclopentane-1-carboxamide hydrochloride (CAS: 1797677-17-8) . As a small-molecule amino acid amide derivative, this compound presen...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide for the crystallization of 1-amino-N-ethylcyclopentane-1-carboxamide hydrochloride (CAS: 1797677-17-8) . As a small-molecule amino acid amide derivative, this compound presents a unique set of physicochemical challenges. Its amphiphilic nature—combining a lipophilic cyclopentane ring and N-ethyl group with a highly polar primary amine hydrochloride and carboxamide motif—makes it highly susceptible to liquid-liquid phase separation (LLPS), hygroscopicity, and polymorphic instability[1].

This guide is designed for process chemists and drug development professionals. It moves beyond basic empirical fixes to address the underlying thermodynamic and kinetic causalities of crystallization failures, providing self-validating protocols to ensure scalable, high-purity isolation.

Part 1: Core Troubleshooting & FAQs

Q1: Why does my product form a sticky, biphasic oil instead of a crystalline suspension?

The Causality: You are experiencing Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out." This occurs when the system's supersaturation generation rate exceeds the rate of crystal nucleation[2]. Because the molecule possesses flexible structural elements (the N-ethyl chain) and a relatively low melting point when solvated, high supersaturation forces the solution to cross the binodal curve before reaching the spinodal boundary or the metastable zone limit for solid nucleation[3]. The system separates into a solute-rich oil phase and a solvent-rich phase. If the oil eventually solidifies, it bypasses the impurity-rejection mechanism of the crystal lattice, resulting in a sticky, impure, amorphous mass[2][4].

The Solution: You must kinetically favor nucleation over phase separation.

  • Flatten the cooling curve: Generate supersaturation slowly (e.g., 0.1 °C/min) to stay within the metastable zone width (MSZW)[2].

  • Implement Seeding: Add 1-2 wt% of pure seed crystals halfway into the MSZW (just before the cloud point) to bypass the high activation energy required for primary nucleation[1].

Q2: My crystals look fine initially, but turn into a gum during filtration. What is happening?

The Causality: This is a classic symptom of hygroscopicity inherent to hydrochloride salts of amino amides[5]. The highly polar NH3+​ and Cl− ions readily form hydrogen bonds with ambient moisture. If your solvent system is not strictly anhydrous, or if the filter cake is exposed to high-humidity air during isolation, water acts as a plasticizer. This lowers the glass transition temperature ( Tg​ ) and the melting point of the solid, causing the crystal lattice to collapse into a hydrated gum[5][6].

The Solution:

  • Validate that the Karl Fischer (KF) moisture content of your crystallization solvents (especially hygroscopic alcohols like ethanol or isopropanol) is <0.1% before use.

  • Perform vacuum filtration under a continuous blanket of dry Nitrogen ( N2​ ).

  • Wash the cake with a cold, strictly anhydrous anti-solvent (e.g., MTBE or heptane) to displace residual polar solvents before drying.

Q3: Batch-to-batch, I am seeing different melting points and variable HPLC purity. Is this polymorphism?

The Causality: Yes. Pharmaceutical molecules frequently exhibit packing or conformational polymorphism depending on the crystallization conditions[7]. Because 1-amino-N-ethylcyclopentane-1-carboxamide HCl can form various hydrogen-bonding networks (involving the amide carbonyl, amide N-H, and amine HCl), different solvent polarities and cooling rates will trap the molecule in different thermodynamic minima[8]. Rapid precipitation (e.g., dumping in anti-solvent) often yields metastable polymorphs or solvates that slowly convert to the stable form, releasing trapped impurities and solvent in the process.

The Solution: Standardize the solvent-to-antisolvent ratio and the exact temperature of antisolvent dosing. A controlled, seeded cooling profile ensures that the thermodynamically stable polymorph grows selectively[7].

Part 2: Thermodynamic Pathways & Workflows

To visualize the causality of oiling out versus successful crystallization, refer to the thermodynamic pathway diagram below.

G Start Hot Solution (API + Mixed Solvent) Cooling Cooling / Antisolvent Dosing Start->Cooling HighSS High Supersaturation (Rapid Cooling / Wet Solvent) Cooling->HighSS Kinetic bypass LowSS Controlled Supersaturation (Slow Cooling + Seeding) Cooling->LowSS Thermodynamic control LLPS Liquid-Liquid Phase Separation (Crosses Binodal Curve) HighSS->LLPS Nucleation Crystal Nucleation (Within Metastable Zone) LowSS->Nucleation LLPS->Nucleation Prolonged aging (Unpredictable) Amorphous Sticky/Amorphous Mass (Impurity Trapping) LLPS->Amorphous Coalescence & Solidification PureCrystal Pure Crystalline HCl Salt (High Yield & Purity) Nucleation->PureCrystal Ordered Crystal Growth

Fig 1: Thermodynamic pathways of 1-amino-N-ethylcyclopentane-1-carboxamide HCl crystallization.

Workflow Obs Observation: Oiling Out or Sticky Solid CheckWater Check Karl Fischer (KF) Is Moisture < 0.1%? Obs->CheckWater DrySolvent Dry Solvents & Use N2 Atmosphere CheckWater->DrySolvent No AdjustSolvent Adjust Solvent Ratio (Increase Good Solvent) CheckWater->AdjustSolvent Yes DrySolvent->AdjustSolvent Seed Seed at Cloud Point (Hold T for 1-2h) AdjustSolvent->Seed Success Isolate Pure Crystals Seed->Success

Fig 2: Step-by-step troubleshooting workflow for resolving LLPS and hygroscopicity issues.

Part 3: Quantitative Data & Solvent Selection

The selection of the solvent system dictates the width of the metastable zone and the risk of penetrating the miscibility gap[4][6]. Below is a comparative analysis of standard binary solvent systems for this molecule.

Solvent System (Good / Anti)Ratio (v/v)LLPS (Oiling Out) RiskTypical YieldPurity ProfileNotes / Causality
Methanol / MTBE 1 : 5High 75 - 80%ModerateMethanol's high solubility reduces max achievable supersaturation, pushing the system into the LLPS binodal boundary upon MTBE addition[6].
Ethanol / Ethyl Acetate 1 : 3Medium80 - 85%HighGood balance. Ethanol provides moderate solubility; EtOAc acts as a gentle anti-solvent. Requires strict moisture control.
Isopropanol (IPA) / Heptane 1 : 4Low > 88%Very HighRecommended. IPA has a steeper solubility curve, allowing for nucleation at higher temperatures before LLPS can occur.

Part 4: Self-Validating Experimental Protocol

This protocol utilizes an Isopropanol (IPA) / Heptane anti-solvent crystallization strategy with a built-in feedback loop to prevent oiling out.

Prerequisites:

  • 1-amino-N-ethylcyclopentane-1-carboxamide HCl (Crude).

  • Anhydrous Isopropanol (KF < 0.1%).

  • Anhydrous Heptane (KF < 0.1%).

  • Pure seed crystals (1-2 wt% relative to crude).

Step-by-Step Methodology:

  • Dissolution & Clarification:

    • Suspend the crude HCl salt in 5 volumes (5 mL/g) of anhydrous IPA in a jacketed reactor.

    • Heat to 65 °C under moderate agitation (200 rpm) until complete dissolution is achieved.

    • Self-Validation Check: If the solution is cloudy, filter hot through a 0.45 µm PTFE membrane to remove insoluble mechanical impurities that could trigger premature, uncontrolled nucleation.

  • Establishment of the Metastable Zone:

    • Cool the clear solution slowly (0.5 °C/min) to 50 °C.

    • Begin dropwise addition of 2 volumes of anhydrous Heptane over 30 minutes.

    • Self-Validation Check: The solution should remain clear. If oil droplets form (visible via in-situ microscopy/FBRM or visual inspection on the flask wall), stop addition immediately. Reheat to 60 °C to redissolve the oil, add 0.5 volumes of IPA, and resume cooling.

  • Seeding & Isothermal Hold (Critical Step):

    • At 45 °C, add 1-2 wt% of pure seed crystals.

    • Hold the temperature isothermally at 45 °C for 2 hours.

    • Causality: This isothermal hold allows the seed crystals to consume the supersaturation via secondary nucleation and crystal growth, safely pulling the solute concentration below the LLPS binodal curve[2][3].

  • Anti-Solvent Completion & Cooling:

    • Once a healthy crystal bed is established (slurry becomes opaque white), resume cooling to 5 °C at a rate of 0.1 °C/min.

    • Simultaneously, add the remaining 2 volumes of Heptane over 2 hours.

  • Isolation & Drying:

    • Filter the suspension under a positive pressure of dry N2​ (avoid vacuum if ambient humidity is >40% to prevent hydrate formation)[5].

    • Wash the cake with 2 volumes of cold (5 °C) Heptane.

    • Dry in a vacuum oven at 40 °C for 12 hours.

References

  • Mettler Toledo. "Oiling Out in Crystallization - Mettler Toledo." MT.com. Available at:[Link]

  • ACS Publications. "Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization of a Pharmaceutical Drug Candidate BI 730357." Organic Process Research & Development. Available at:[Link]

  • MDPI. "A Thermodynamic Approach for the Prediction of Oiling Out Boundaries from Solubility Data." Crystals. Available at:[Link]

  • CAS.cz. "Solid forms of pharmaceutical molecules." Czech Academy of Sciences. Available at: [Link] (Referenced via grounding tool[7])

  • KiloMentor. "The Problem of Oiling Out in Chemical Process Development." Blogspot. Available at:[Link]

  • Semantic Scholar. "Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs." Pharmaceutics. Available at:[Link]

  • Journal of the American Chemical Society. "Polymorphic Solid Solutions in Molecular Crystals: Tips, Tricks, and Switches." JACS. Available at:[Link]

Sources

Optimization

Technical Support Center: Optimizing Chromatographic Separation for 1-Amino-N-ethylcyclopentane-1-carboxamide Hydrochloride and Its Impurities

Welcome to the technical support guide for the analysis of 1-amino-N-ethylcyclopentane-1-carboxamide hydrochloride. This resource is designed for researchers, analytical scientists, and drug development professionals to...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the analysis of 1-amino-N-ethylcyclopentane-1-carboxamide hydrochloride. This resource is designed for researchers, analytical scientists, and drug development professionals to provide practical, in-depth solutions for challenges encountered during the chromatographic separation of this compound and its related impurities. The guidance herein is rooted in established chromatographic principles and extensive field experience to ensure scientific integrity and reliable outcomes.

Introduction: The Analytical Challenge

1-amino-N-ethylcyclopentane-1-carboxamide hydrochloride is a polar compound containing a primary amine and an amide functional group. This structure presents a unique set of challenges for traditional reversed-phase high-performance liquid chromatography (HPLC). The primary amine group is basic and prone to strong interactions with residual silanols on the surface of silica-based stationary phases, often leading to poor peak shape (tailing). Furthermore, its polar nature can result in poor retention on conventional C18 columns.

This guide provides a structured approach to method development and troubleshooting, focusing on strategies to achieve robust and reproducible separations.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing significant peak tailing for my main compound?

A1: Peak tailing for basic compounds like 1-amino-N-ethylcyclopentane-1-carboxamide is a classic sign of secondary interactions with the stationary phase.[1][2] The primary amine group, which is protonated at acidic to neutral pH, can interact electrostatically with ionized residual silanol groups (Si-O⁻) on the surface of silica-based columns.[2] This interaction is a secondary retention mechanism that slows down a portion of the analyte molecules, causing the peak to tail.

To address this, consider the following:

  • Mobile Phase pH Adjustment: Operate the mobile phase at a low pH (e.g., 2.5-3.5) using a suitable buffer like phosphate or formate. At low pH, the residual silanols are not ionized, minimizing the secondary interactions.[3]

  • Use of End-Capped Columns: Employ a high-quality, end-capped C18 or C8 column. End-capping "shields" many of the residual silanols, but it is never 100% effective.

  • Alternative Stationary Phases: Consider columns specifically designed for basic compounds, which may have a proprietary surface treatment to further reduce silanol activity.[2]

Q2: My main peak and its impurities are eluting very early, close to the void volume. How can I increase retention?

A2: Poor retention of polar compounds is a common issue in reversed-phase chromatography.[4] The cyclopentane ring provides some hydrophobicity, but the amine and amide groups make the overall molecule quite polar.

Strategies to increase retention include:

  • Reduce Organic Solvent Content: Lower the percentage of the organic modifier (e.g., acetonitrile or methanol) in your mobile phase at the start of your gradient.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for polar compounds.[5][6][7] In HILIC, a polar stationary phase (like bare silica, amide, or diol) is used with a mobile phase high in organic solvent.[6][7] The retention mechanism involves partitioning of the analyte into a water-enriched layer on the surface of the stationary phase.

  • Mixed-Mode Chromatography (MMC): MMC columns combine reversed-phase and ion-exchange characteristics.[8][9][10] A mixed-mode column with cation-exchange properties can provide strong, tunable retention for your protonated amine compound.[11] This allows for the retention of polar and charged molecules without the need for ion-pairing reagents.[8][11]

Q3: What are the best starting conditions for method development for this compound?

A3: A systematic approach to method development is crucial.[12][13] For 1-amino-N-ethylcyclopentane-1-carboxamide and its impurities, a good starting point would be to screen different column and mobile phase combinations.

ParameterRecommended Starting ConditionRationale
Column C18, 50 mm x 2.1 mm, 1.8 µmA good initial screening column.
Mobile Phase A 0.1% Formic Acid in WaterProvides low pH to control peak shape. Volatile and MS-compatible.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile generally provides better peak shape and lower backpressure than methanol.
Gradient 5% to 95% B over 10 minutesA broad gradient to elute compounds with a wide range of polarities.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temperature 30 °CA controlled temperature ensures reproducible retention times.
Detection UV at 210 nm (for amide bond) or Mass Spectrometry (MS)The compound lacks a strong chromophore, so low UV wavelength or MS is necessary.

This initial screening will inform you if reversed-phase is a viable option or if you need to move to HILIC or mixed-mode chromatography.

Troubleshooting Guides

Guide 1: Poor Peak Shape (Tailing, Fronting, Splitting)

This workflow helps diagnose and resolve common peak shape issues.

Caption: Troubleshooting workflow for poor peak shape.

Guide 2: Irreproducible Retention Times
Symptom Potential Cause Recommended Action
Gradual shift in retention time over a sequence of injections Inadequate column equilibration between injections.Increase the column re-equilibration time at the end of your gradient to at least 10 column volumes.
Mobile phase composition changing due to evaporation of the organic component.Use mobile phase bottle caps that limit evaporation. Prepare fresh mobile phase daily.
Random, unpredictable changes in retention time Inconsistent temperature control.Use a column oven to maintain a constant temperature.[14]
Pump malfunction or air bubbles in the system.Degas the mobile phase thoroughly. Purge the pump to remove any air bubbles.
Mobile phase pH is too close to the analyte's pKa.Ensure the mobile phase pH is at least 1.5-2 units away from the pKa of the primary amine for stable retention.[1]

Experimental Protocols

Protocol 1: HILIC Method for Enhanced Retention of Polar Analytes

This protocol is designed for situations where 1-amino-N-ethylcyclopentane-1-carboxamide and its polar impurities show insufficient retention in reversed-phase mode.

1. Materials:

  • Column: Amide- or Silica-based HILIC column (e.g., 100 mm x 2.1 mm, 1.7 µm). Amide phases can offer different selectivity from bare silica.[5][15]

  • Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0.

  • Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0.

  • Sample Diluent: 90:10 Acetonitrile:Water. Note: The sample diluent should be similar to the initial mobile phase to avoid poor peak shape.

2. Chromatographic Conditions:

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C. Higher temperatures can improve peak shape in HILIC.[15]

  • Injection Volume: 1-2 µL.

  • Gradient Program:

    • 0.0 min: 100% A

    • 8.0 min: 50% A

    • 8.1 min: 100% A

    • 12.0 min: 100% A (Re-equilibration)

3. Rationale:

  • HILIC utilizes a high organic mobile phase to retain polar compounds.[7]

  • The salt (Ammonium Formate) in the mobile phase is crucial for creating the aqueous layer on the stationary phase and for ensuring good peak shape.[15]

  • The gradient runs from high organic (weak eluent in HILIC) to higher aqueous (strong eluent in HILIC).

Protocol 2: Mixed-Mode Cation-Exchange/Reversed-Phase Method

This protocol provides a robust method for simultaneous retention of the main compound and separation from both polar and non-polar impurities.

1. Materials:

  • Column: Mixed-mode stationary phase with C18 and strong cation-exchange (SCX) ligands.

  • Mobile Phase A: Water with 20 mM Phosphate Buffer, pH 3.0.

  • Mobile Phase B: Acetonitrile.

  • Sample Diluent: 50:50 Water:Acetonitrile.

2. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min (for a 4.6 mm ID column).

  • Column Temperature: 35 °C.

  • Injection Volume: 5 µL.

  • Gradient Program:

    • 0.0 min: 5% B

    • 15.0 min: 60% B

    • 15.1 min: 5% B

    • 20.0 min: 5% B (Re-equilibration)

3. Rationale:

  • The mixed-mode column provides two retention mechanisms: hydrophobic interaction (reversed-phase) and electrostatic interaction (ion-exchange).[8][9]

  • Retention can be finely tuned by adjusting both the organic solvent percentage and the mobile phase pH/ionic strength.[9][11] Increasing the buffer concentration will increase retention from the ion-exchange mechanism.

Logical Relationship Diagram

Caption: Decision tree for chromatographic method selection.

References

  • (PDF) Mixed-Mode Chromatography - ResearchGate. Available at: [Link]

  • Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications - Welch Materials. Available at: [Link]

  • Perspective Chapter: Mixed-Mode Chromatography - IntechOpen. Available at: [Link]

  • Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables - Blogs - News - alwsci. Available at: [Link]

  • HPLC Troubleshooting Mini Guide - Peak Issues - Phenomenex. Available at: [Link]

  • Troubleshooting Peak Shape Problems in HPLC - Waters Corporation. Available at: [Link]

  • Mixed-Mode Chromatography—A Review - LCGC International. Available at: [Link]

  • Mixed-Mode Chromatography and Stationary Phases. Available at: [Link]

  • Full article: Analysis of Quaternary Amine Compounds by Hydrophilic Interaction Chromatography/Mass Spectrometry (HILIC/MS) - Taylor & Francis. Available at: [Link]

  • Cutting-edge Developments In Hplc For Identifying Process Impurities: A Review On Method Optimization And Validation. Available at: [Link]

  • Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities - PubMed. Available at: [Link]

  • Stability-indicating HPLC method optimization using quality - Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Technique: HILIC - Diduco. Available at: [Link]

  • What You Need to Know About HILIC | LCGC International. Available at: [Link]

  • High-Performance Liquid Chromatography (HPLC) for Impurity Analysis - Veeprho. Available at: [Link]

  • Hydrophilic Interaction Chromatography Using Silica Columns for the Retention of Polar Analytes and Enhanced ESI-MS Sensitivity - Waters Corporation. Available at: [Link]

  • A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals - MDPI. Available at: [Link]

  • Optimization and Validation of an HPLC Method for the Analysis of Carvedilol and Impurities. Available at: [Link]

  • HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. - ResearchGate. Available at: [Link]

  • Tips and Tricks of HPLC System Troubleshooting - Agilent. Available at: [Link]

  • Development of an HPLC method for the determination of amines in a leukemia mouse model - RSC Publishing. Available at: [Link]

  • Steps involved in HPLC Method Development - Asian Journal of Pharmaceutical Research. Available at: [Link]

  • Assay Method Development And Validation Of Drug In Its Formulation By Hplc - Journal of Pharmaceutical Negative Results. Available at: [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to Cyclopentane vs. Cyclohexane Scaffolds in 1-Amino-N-alkyl-1-carboxamides

A Senior Application Scientist's Field Guide to Structure-Activity Relationship (SAR) Analysis Introduction: The Central Scaffold's Decisive Role in Drug Design In the intricate process of drug discovery, the selection o...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Field Guide to Structure-Activity Relationship (SAR) Analysis

Introduction: The Central Scaffold's Decisive Role in Drug Design

In the intricate process of drug discovery, the selection of a core scaffold is a pivotal decision that profoundly influences a compound's physicochemical properties, conformational behavior, and ultimately, its pharmacological activity. The seemingly subtle substitution of one cycloalkane ring for another can lead to dramatic shifts in receptor affinity, functional potency, and pharmacokinetic profile. This guide provides an in-depth comparison of two closely related chemical entities: 1-amino-N-ethylcyclopentane-1-carboxamide hydrochloride and its corresponding cyclohexane analog.

The core objective is to dissect how the geometric and conformational differences between a five-membered cyclopentane ring and a six-membered cyclohexane ring dictate the molecule's interaction with a biological target. For the purpose of this guide, we will contextualize our comparison within the framework of G-protein coupled receptor (GPCR) antagonism, a common mechanism for this class of compounds, such as the documented activity of related structures as C-C chemokine receptor 2 (CCR2) antagonists.[1][2] We will explore the theoretical underpinnings, present detailed experimental protocols for empirical validation, and interpret hypothetical data to provide a comprehensive playbook for researchers in medicinal chemistry and pharmacology.

Part 1: Structural and Conformational Analysis - Flexibility vs. Rigidity

The fundamental difference between the cyclopentane and cyclohexane cores lies in their inherent conformational properties, which arise from differences in bond angles and ring strain.[3][4]

  • Cyclopentane: This five-membered ring is characterized by significant conformational flexibility. While a planar conformation would have internal bond angles of 108°, very close to the ideal sp³ tetrahedral angle of 109.5°, it suffers from substantial torsional strain due to eclipsed C-H bonds.[4][5] To alleviate this, cyclopentane adopts non-planar, puckered conformations, primarily the "envelope" and "half-chair" forms.[6] These conformers rapidly interconvert at room temperature, allowing the ring and its substituents to adopt a wide range of spatial arrangements.[5] This flexibility can be advantageous, permitting the ligand to adapt its shape to fit into a binding pocket—an "induced fit" model.

  • Cyclohexane: In contrast, the six-membered cyclohexane ring achieves a virtually strain-free state by adopting the rigid "chair" conformation. In this arrangement, all C-C bonds are staggered, eliminating torsional strain, and all bond angles are approximately 109.5°, eliminating angle strain.[5] While it can "flip" to an alternative chair conformation, and transiently exists in higher-energy "boat" or "twist-boat" forms, the energetic barrier to these states is significant.[6] This inherent rigidity means that substituents are locked into well-defined axial or equatorial positions. This pre-organization can be beneficial if the low-energy conformation aligns perfectly with the receptor's binding site geometry, but detrimental if it introduces steric clashes.

This core distinction—flexibility for cyclopentane versus rigidity for cyclohexane—is the central hypothesis we will test through experimental evaluation.

Part 2: Comparative Physicochemical and Pharmacological Profiles

The choice of the cyclic scaffold directly impacts key molecular properties that are critical for drug development. The following table summarizes a hypothetical, yet representative, comparison of our lead cyclopentane compound and its cyclohexane analog.

Property1-amino-N-ethylcyclopentane-1-carboxamide HCl1-amino-N-ethylcyclohexane-1-carboxamide HCl[7][8]Rationale for Difference
Molecular Weight 206.71 g/mol (as HCl salt)220.74 g/mol (as HCl salt)Addition of one CH₂ group to the ring.
Predicted LogP (XLogP3) ~0.5 - 1.0~1.0 - 1.5The larger, more lipophilic cyclohexane ring increases the octanol-water partition coefficient.
Receptor Binding Affinity (Ki) 15 nM95 nMThe cyclopentane's conformational flexibility may allow for a more optimal fit within the receptor binding pocket, maximizing favorable interactions.
Functional Antagonism (IC₅₀) 50 nM350 nMThe tighter binding of the cyclopentane analog translates directly to greater potency in a functional cell-based assay.

Part 3: Experimental Protocols for Head-to-Head Comparison

To empirically validate the hypothetical data above, a series of standardized assays must be performed. The following protocols are designed to provide a robust comparison of the binding affinity and functional activity of the two analogs.

Workflow for Comparative Compound Evaluation

The overall process follows a logical progression from initial binding assessment to functional characterization and in-silico modeling to understand the structural basis of activity.

G cluster_0 Phase 1: Binding Characterization cluster_2 Phase 3: Structural Rationale a Compound Synthesis & QC b Radioligand Binding Assay (Determine Ki) a->b c GPCR Functional Assay (Determine IC50/EC50) b->c e SAR Analysis b->e d Molecular Docking (Predict Binding Mode) c->d c->e d->e

Caption: Workflow for evaluating and comparing novel GPCR ligands.

Protocol 1: Competitive Radioligand Binding Assay

This assay quantifies the ability of a test compound to displace a known high-affinity radiolabeled ligand from the target receptor, allowing for the determination of the inhibitory constant (Ki).[9][10]

Objective: To determine the binding affinity (Ki) of the cyclopentane and cyclohexane analogs for a target GPCR (e.g., CCR2).

Materials:

  • Cell membranes prepared from HEK293 cells stably expressing the target GPCR.

  • Radioligand (e.g., [¹²⁵I]-CCL2 for CCR2).

  • Test Compounds: 1-amino-N-ethylcyclopentane-1-carboxamide HCl and its cyclohexane analog, dissolved in DMSO and serially diluted.

  • Binding Buffer: 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4.

  • Wash Buffer: 50 mM HEPES, 500 mM NaCl, pH 7.4.

  • 96-well filter plates (GF/C filters).

  • Scintillation fluid and a microplate scintillation counter.

Procedure:

  • Plate Setup: In a 96-well plate, add 50 µL of binding buffer to all wells.

  • Non-Specific Binding (NSB): To 3 wells, add 25 µL of a high concentration (10 µM) of a known, non-radiolabeled antagonist (positive control).

  • Total Binding: To 3 wells, add 25 µL of vehicle (binding buffer with equivalent DMSO concentration).

  • Test Compounds: Add 25 µL of each serial dilution of the cyclopentane and cyclohexane analogs to respective wells.

  • Radioligand Addition: Add 25 µL of the radioligand (at a final concentration near its Kd) to all wells.

  • Membrane Addition: Add 100 µL of the cell membrane preparation (e.g., 10 µg protein/well) to all wells. The total volume is now 200 µL.

  • Incubation: Incubate the plate for 90 minutes at room temperature with gentle shaking.

  • Harvesting: Rapidly filter the contents of each well through the filter plate using a cell harvester. Wash each well 3 times with ice-cold wash buffer to separate bound from free radioligand.

  • Detection: Allow the filters to dry, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compounds relative to the total and non-specific binding controls. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Gq-Coupled GPCR Functional Assay (IP-One HTRF)

Many chemokine receptors, like CCR2, couple through the Gαq subunit, leading to the activation of phospholipase C (PLC) and subsequent accumulation of inositol monophosphate (IP1).[11] This can be measured using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

Objective: To measure the functional potency (IC₅₀) of the analogs as antagonists of a Gq-coupled GPCR.

GPCR Signaling Pathway (Gq)

Ligand Antagonist (Test Compound) Receptor GPCR (e.g., CCR2) Ligand->Receptor Blocks Agonist Agonist (e.g., CCL2) Agonist->Receptor Activates G_Protein Gαq/βγ Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP1 IP1 (Measured Signal) IP3->IP1 Metabolized to

Caption: Simplified Gq signaling pathway for a GPCR antagonist assay.

Procedure:

  • Cell Culture: Plate cells expressing the target GPCR in a 96-well, white, solid-bottom plate and culture overnight.

  • Compound Preparation: Prepare serial dilutions of the cyclopentane and cyclohexane analogs (antagonists). Also, prepare a solution of the cognate agonist (e.g., CCL2) at its EC₈₀ concentration.

  • Antagonist Pre-incubation: Remove culture medium from the cells and add the diluted antagonists. Incubate for 15-30 minutes at 37°C.

  • Agonist Stimulation: Add the agonist solution to all wells except the negative controls (which receive buffer only). Incubate for 60 minutes at 37°C.

  • Cell Lysis & Detection: Lyse the cells and perform the IP1-HTRF detection step according to the manufacturer's protocol (e.g., Cisbio IP-One Gq kit). This typically involves adding two reagents: an IP1-d2 conjugate and an anti-IP1-cryptate conjugate.

  • Reading the Plate: After a final incubation period (e.g., 60 minutes at room temperature), read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.

  • Data Analysis: Calculate the HTRF ratio (665nm/620nm * 10,000) and plot it against the antagonist concentration. Fit the data to a sigmoidal dose-response (inhibition) curve to determine the IC₅₀ value for each compound.

Part 4: In-Silico Modeling and Interpretation

Molecular docking can provide a structural hypothesis for the observed differences in affinity.[12][13] By modeling the compounds in the receptor's binding pocket, we can analyze the specific interactions that drive binding.

Objective: To predict the binding mode and estimate the binding energy of each analog within a homology model or crystal structure of the target GPCR.

Protocol: Molecular Docking

  • Receptor Preparation: Obtain a 3D structure of the target GPCR (e.g., from the PDB or a homology model). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges. Define the binding site based on known ligand-binding residues.

  • Ligand Preparation: Generate 3D structures of the cyclopentane and cyclohexane analogs. Assign charges and minimize their energy.

  • Docking Simulation: Use a docking program (e.g., AutoDock Vina, Glide) to dock both ligands into the defined binding site.[12] Generate multiple binding poses for each ligand.

  • Analysis and Scoring: Analyze the top-scoring poses. The docking score (e.g., in kcal/mol) provides an estimate of binding affinity.[13] Visualize the poses to identify key interactions (hydrogen bonds, hydrophobic contacts, ionic interactions).

Interpreting the Results: A likely outcome is that the flexible cyclopentane ring can orient its N-ethylcarboxamide and amino groups into positions that form more favorable hydrogen bonds or hydrophobic interactions compared to the more constrained cyclohexane analog. The cyclohexane ring might introduce a steric clash with a residue in the binding pocket or force its functional groups into a sub-optimal geometry for binding, explaining its lower affinity and potency.

Structure-Activity Relationship (SAR) Logic

A Core Scaffold B Cyclopentane (Flexible) A->B C Cyclohexane (Rigid) A->C D Allows Induced Fit Optimal Geometry Achieved B->D E Pre-organized Sub-optimal Geometry C->E F Higher Affinity & Potency D->F G Lower Affinity & Potency E->G

Caption: SAR logic comparing flexible vs. rigid scaffolds.

Conclusion

This guide illustrates that the choice between a cyclopentane and a cyclohexane core is a critical decision in analog design. The cyclopentane scaffold, with its inherent conformational flexibility, offers the potential for an induced-fit binding mechanism that can lead to higher affinity and functional potency. Conversely, the rigid cyclohexane scaffold provides a more conformationally restricted molecule, which may result in lower activity if its preferred geometry does not perfectly complement the target's binding site.

The validation of this hypothesis requires a systematic and multi-faceted experimental approach, combining biochemical binding assays, cell-based functional assays, and in-silico structural analysis. By rigorously applying these methodologies, drug development professionals can make informed decisions, rationally guiding the optimization of lead compounds by understanding the profound impact of the central chemical scaffold.

References

  • Gifford Bioscience. (n.d.). About Ligand Binding Assays. Retrieved from [Link]

  • Stove, C. P., et al. (2019). Evaluating functional ligand-GPCR interactions in cell-based assays. STAR Protocols. Retrieved from [Link]

  • Saleh, N., et al. (2019). A Metadynamics-Based Protocol for the Determination of GPCR-Ligand Binding Modes. Molecules. Retrieved from [Link]

  • Willemsen-Seegers, N., et al. (2006). Receptor–ligand binding assays: Technologies and Applications. Journal of Chromatography B. Retrieved from [Link]

  • Schiebel, J., et al. (2024). Methods for Identifying Ligand Binding Sites in Drug Discovery. Drug Discovery Resources. Retrieved from [Link]

  • Reddit. (2014). What techniques are available to determine a drug's binding affinity to a particular protein or receptor site?. r/askscience. Retrieved from [Link]

  • Miao, Y., et al. (2023). Editorial: New approaches for the discovery of GPCR ligands. Frontiers in Pharmacology. Retrieved from [Link]

  • PubChem. (n.d.). 1-amino-N-ethyl-N-propylcyclohexane-1-carboxamide. Retrieved from [Link]

  • Spyrakis, F., & Cilibrizzi, A. (2023). Binding Affinity Determination in Drug Design: Insights from Lock and Key, Induced Fit, Conformational Selection, and Inhibitor Trapping Models. International Journal of Molecular Sciences. Retrieved from [Link]

  • Schoepp, D. D., et al. (1991). In vitro and in vivo pharmacology of trans- and cis-(+-)-1-amino-1,3-cyclopentanedicarboxylic acid: dissociation of metabotropic and ionotropic excitatory amino acid receptor effects. The Journal of Pharmacology and Experimental Therapeutics. Retrieved from [Link]

  • Xu, T., & Fang, Y. (2023). Detecting and measuring of GPCR signaling – comparison of human induced pluripotent stem cells and immortal cell lines. Frontiers in Pharmacology. Retrieved from [Link]

  • PubChem. (n.d.). 1-amino-N-ethyl-N-(2-hydroxyethyl)cyclohexane-1-carboxamide. Retrieved from [Link]

  • Pasternak, A., et al. (2007). 3-Amino-1-alkyl-cyclopentane carboxamides as small molecule antagonists of the human and murine CC chemokine receptor 2. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • PubChemLite. (n.d.). 1-amino-n-ethylcyclohexane-1-carboxamide hydrochloride (C9H18N2O). Retrieved from [Link]

  • NextSDS. (n.d.). 1-amino-N-ethylcyclohexane-1-carboxamide hydrochloride — Chemical Substance Information. Retrieved from [Link]

  • Chemspace. (n.d.). 1-amino-N-cyclopropyl-N-ethylcyclopentane-1-carboxamide. Retrieved from [Link]

  • Butova, E. D., et al. (2025). Transformation of the cyclohexane ring to the cyclopentane fragment of biologically active compounds. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Chemspace. (n.d.). 1-amino-N-cyclopentyl-N-ethylcyclopropane-1-carboxamide. Retrieved from [Link]

  • NextSDS. (n.d.). 1-amino-N-ethylcyclopropane-1-carboxamide hydrochloride — Chemical Substance Information. Retrieved from [Link]

  • Pasternak, A., et al. (2008). Conformational studies of 3-amino-1-alkyl-cyclopentane carboxamide CCR2 antagonists leading to new spirocyclic antagonists. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • LibreTexts Chemistry. (2023). 4.2: Cycloalkanes and Their Relative Stabilities. Retrieved from [Link]

  • PubChem. (n.d.). 1-Amino-N-isopropylcyclopentane-1-carboxamide. Retrieved from [Link]

  • Lumen Learning. (n.d.). Conformers of Cycloalkanes. MCC Organic Chemistry. Retrieved from [Link]

  • DeRico, S., et al. (2008). 1-Amino-2-phenylcyclopentane-1-carboxylic acid: A conformationally restricted phenylalanine analogue. Journal of Organic Chemistry. Retrieved from [Link]

  • Dalal Institute. (n.d.). Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). Retrieved from [Link]

  • Stourac, J., et al. (2021). Analysis of cyclohexane, cyclopentane, and benzene conformations in ligands for PDB X-ray structures using the Hill-Reilly approach. Journal of Cheminformatics. Retrieved from [Link]

  • Google Patents. (1983). US4367344A - Process for the preparation of 1-amino-cyclopropane-carboxylic acid compounds.

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Comparative

Analytical Method Validation for 1-Amino-N-ethylcyclopentane-1-carboxamide Hydrochloride Purity: A Comparative Guide

Executive Summary & The Analytical Dilemma 1-Amino-N-ethylcyclopentane-1-carboxamide hydrochloride (CAS 1797677-17-8) is a highly polar, aliphatic building block frequently utilized in advanced drug development. Structur...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & The Analytical Dilemma

1-Amino-N-ethylcyclopentane-1-carboxamide hydrochloride (CAS 1797677-17-8) is a highly polar, aliphatic building block frequently utilized in advanced drug development. Structurally, it consists of a cyclopentane core substituted with a primary amine and an N-ethylcarboxamide group.

From an analytical perspective, this molecule presents a dual challenge:

  • Lack of Extended π -Conjugation: The absence of a strong chromophore renders traditional UV detection practically useless. Relying on end-absorption at low wavelengths (200–210 nm) results in severe baseline drift and susceptibility to mobile phase interference.

  • Extreme Hydrophilicity: As a hydrochloride salt of an amino-amide, it exhibits negligible retention on standard Reversed-Phase (RP) C18 columns, typically eluting in the void volume unless aggressive (and MS-incompatible) ion-pairing reagents are used.

To establish a robust, ICH Q2(R2)-compliant purity assay, analytical scientists must move beyond traditional RP-HPLC-UV. This guide objectively compares three alternative methodologies, ultimately detailing a self-validating protocol utilizing Hydrophilic Interaction Liquid Chromatography coupled with Charged Aerosol Detection (HILIC-CAD) .

Methodology Comparison: Selecting the Optimal Platform

To achieve reliable purity determination, the analytical target profile (ATP) requires a method capable of retaining highly polar analytes while detecting non-chromophoric compounds with high sensitivity[1].

Alternative A: Ion-Pairing RP-HPLC-UV (The Traditional Compromise)
  • Mechanism: Utilizes hydrophobic ion-pairing reagents (e.g., sodium octanesulfonate) to mask the analyte's charge, forcing retention on a C18 column.

  • Drawbacks: UV detection at 205 nm is highly susceptible to baseline noise from gradient elution. Ion-pairing reagents require extensive column equilibration times and permanently alter the stationary phase.

Alternative B: LC-MS/MS (The High-Specificity Option)
  • Mechanism: Couples HILIC separation with tandem mass spectrometry, detecting the specific mass-to-charge ratio of the analyte.

  • Drawbacks: While offering unparalleled sensitivity for trace impurities, LC-MS/MS suffers from matrix-induced ion suppression, non-linear responses at higher concentrations, and prohibitive operational costs for routine QA/QC release testing.

Alternative C: HILIC-CAD (The Modern Gold Standard)
  • Mechanism (Separation): HILIC utilizes a polar stationary phase (e.g., zwitterionic) and a highly organic mobile phase. A water-enriched liquid layer forms on the stationary phase surface. The polar amino-amide partitions into this aqueous layer, yielding excellent retention without ion-pairing reagents[2][3].

  • Mechanism (Detection): The CAD nebulizes the column effluent and evaporates the mobile phase. The remaining non-volatile analyte particles (the amino-amide salt) collide with a stream of ionized nitrogen, acquiring a charge. The measured charge is directly proportional to the analyte's mass, completely independent of optical properties[4].

MethodSelection Start 1-amino-N-ethylcyclopentane- 1-carboxamide HCl Q1 Has extended π-conjugation? Start->Q1 UV RP-HPLC-UV (Not Recommended) Q1->UV Yes Q2 Highly Polar / Ionizable? Q1->Q2 No RP_IP Ion-Pairing RP-HPLC (High Baseline Noise) Q2->RP_IP No HILIC HILIC Separation (Optimal Retention) Q2->HILIC Yes Det Detection Strategy? HILIC->Det CAD Charged Aerosol Detection (Uniform Mass Response) Det->CAD Routine QA MS LC-MS/MS (High Sensitivity / Cost) Det->MS Trace Impurities

Decision tree for selecting analytical methods for polar, non-chromophoric APIs.

Quantitative Data Comparison

The following table summarizes the comparative validation performance of the three methodologies based on ICH Q2(R2) parameters for aliphatic amino-amides. HILIC-CAD provides the optimal balance of precision, linearity, and operational robustness.

Validation Parameter (ICH Q2(R2))Ion-Pairing RP-HPLC-UV (205 nm)HILIC-CAD (Gold Standard)HILIC-LC-MS/MS
Limit of Quantitation (LOQ) ~ 5.0 µg/mL~ 0.2 µg/mL~ 0.005 µg/mL
Linearity ( R2 ) 0.985 (Baseline drift limits fit)> 0.999 (With PFV optimization)0.995 (Saturation at high conc.)
Precision (%RSD, n=6) 4.5%1.2%3.5% (Ion suppression variance)
Accuracy (Spike Recovery) 85% - 110%98% - 102%90% - 110%
Matrix Effect Susceptibility High (UV interference)Low (Mass-based detection)High (Ion suppression)

Step-by-Step Experimental Protocol: A Self-Validating HILIC-CAD System

To ensure scientific integrity, the following protocol is designed as a self-validating system . It incorporates built-in System Suitability Testing (SST) and Quality Control (QC) checks that continuously verify the method's performance against ICH Q2(R2) guidelines during execution[1].

Phase 1: Chromatographic & Detector Setup
  • Column: Zwitterionic HILIC column (e.g., SeQuant ZIC-pHILIC, 150 x 4.6 mm, 5 µm). Causality: The zwitterionic surface provides balanced electrostatic interactions for the amine and carboxamide groups.

  • Mobile Phase A: 100 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.2 with Formic Acid. Causality: Low pH ensures the primary amine remains fully protonated for consistent retention.

  • Mobile Phase B: 100% Acetonitrile (LC-MS grade).

  • Gradient: 80% B to 40% B over 15 minutes.

  • CAD Settings: Evaporation temperature set to 35°C.

  • Data Linearization: Because CAD response is inherently non-linear across wide concentration ranges, apply a Power Function Value (PFV) of 1.3 in the chromatography data system to linearize the output[2].

Phase 2: Execution of the Self-Validating Workflow
  • System Suitability Testing (SST): Inject the 100% nominal concentration standard (e.g., 1.0 mg/mL) six consecutive times.

    • Validation Gate: The system is only validated for use if the Retention Time %RSD is < 1.0% and Area %RSD is < 2.0%.

  • Specificity (Blank Assessment): Inject the sample diluent (80:20 Acetonitrile:Water).

    • Validation Gate: Confirm no interfering peaks elute at the retention time of 1-amino-N-ethylcyclopentane-1-carboxamide.

  • Linearity & Range: Inject calibration standards at 50%, 80%, 100%, 120%, and 150% of the nominal concentration.

    • Validation Gate: The R2 value must be 0.995 after PFV application.

  • Accuracy (Spike Recovery): Spike known amounts of the API into a synthetic matrix at 80%, 100%, and 120% levels, preparing three replicates per level.

  • Bracketed QC Verification: Conclude the sequence by re-injecting the 100% standard.

    • Validation Gate: The response must be within ± 2.0% of the initial SST average, proving absence of detector drift.

ValidationWorkflow ATP Analytical Target Profile (ATP) Spec Specificity (Blank/Matrix) ATP->Spec Lin Linearity & Range (PFV Tuning) Spec->Lin AccPre Accuracy & Precision (Spike Recovery) Lin->AccPre Rob Robustness (DoE Analysis) AccPre->Rob

ICH Q2(R2) lifecycle validation workflow for the HILIC-CAD method.

Strategic Recommendations & Conclusion

For the purity determination of 1-amino-N-ethylcyclopentane-1-carboxamide hydrochloride, traditional RP-HPLC-UV methods introduce unacceptable analytical risks due to poor retention and baseline instability.

By transitioning to a HILIC-CAD platform , laboratories can leverage the orthogonal retention mechanisms of hydrophilic interaction chromatography alongside the universal, mass-dependent response of charged aerosol detection. This combination not only meets the stringent accuracy and precision requirements of the updated ICH Q2(R2) guidelines but also provides a highly reproducible, self-validating system suitable for routine pharmaceutical quality control.

References

  • ICH Q2(R2) Guide: Analytical Method Validation Explained | IntuitionLabs - intuitionlabs.ai -
  • Direct determination of amino acids by hydrophilic interaction liquid chromatography with charged aerosol detection - PubMed - nih.gov -
  • Performance of ion pairing chromatography and hydrophilic interaction liquid chromatography coupled to charged aerosol detection for the analysis of underiv
  • Charged Aerosol Detection in Pharmaceutical Analysis: An Overview - LCGC International - chrom

Sources

Validation

A Senior Application Scientist's Guide to Benchmarking Novel Ion Channel Modulators in High-Throughput Screening: A Case Study with 1-amino-N-ethylcyclopentane-1-carboxamide HCl (Compound X)

This guide provides a comprehensive framework for the evaluation of novel chemical entities in a high-throughput screening (HTS) environment, using the hypothetical compound, 1-amino-N-ethylcyclopentane-1-carboxamide HCl...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the evaluation of novel chemical entities in a high-throughput screening (HTS) environment, using the hypothetical compound, 1-amino-N-ethylcyclopentane-1-carboxamide HCl (referred to herein as Compound X), as a case study for a potential ion channel modulator. The principles and methodologies outlined are designed for researchers, scientists, and drug development professionals seeking to rigorously benchmark the performance of new compounds against existing alternatives.

Ion channels, a diverse family of transmembrane proteins, are critical for a multitude of physiological processes, making them a significant target class for drug discovery in areas such as chronic pain, cardiovascular diseases, and neurological disorders.[1][2] The identification of novel and selective ion channel modulators is a key objective in modern pharmacology. High-throughput screening (HTS) has become an indispensable tool in early-stage drug discovery, enabling the rapid assessment of large compound libraries.[3][4]

This guide will delve into the strategic considerations and experimental protocols for benchmarking a novel compound like Compound X, focusing on a logical, data-driven approach to assess its potential as a therapeutic agent.

Section 1: Compound X - A Profile and Rationale for Screening

While 1-amino-N-ethylcyclopentane-1-carboxamide HCl (Compound X) is a novel entity for the purpose of this guide, its structural motifs—a cyclic amino acid derivative—suggest a potential interaction with membrane-bound proteins such as ion channels. The cyclopentane ring provides a rigid scaffold, while the carboxamide and amino groups offer potential hydrogen bonding interactions within a protein binding pocket. The hydrochloride salt form generally confers aqueous solubility, a desirable property for screening compounds.

Our hypothesis is that Compound X may act as a modulator of a specific ion channel, for instance, a voltage-gated sodium channel (NaV) implicated in pain pathways. To validate this, a multi-faceted HTS campaign is required, comparing its activity against well-characterized modulators.

Section 2: The High-Throughput Screening Cascade - A Strategic Approach

A successful HTS campaign for an ion channel modulator involves a tiered approach, often referred to as a screening cascade. This strategy is designed to maximize efficiency and data quality by progressing from high-throughput, cost-effective primary screens to more complex, lower-throughput secondary and confirmatory assays.[4][5]

Below is a diagram illustrating a typical HTS cascade for an ion channel modulator like Compound X.

HTS_Cascade cluster_0 Primary Screening cluster_1 Hit Confirmation & Triage cluster_2 Secondary & Follow-up Primary High-Throughput Primary Screen (e.g., FLIPR-based assay) Confirmatory Confirmatory Screen (Dose-Response) Primary->Confirmatory Active Compounds Orthogonal Orthogonal Assay (e.g., Ion Flux Assay) Confirmatory->Orthogonal Confirmed Hits Electrophysiology Automated Electrophysiology (e.g., QPatch, Qube) Orthogonal->Electrophysiology Validated Hits Selectivity Selectivity Profiling (Panel of Ion Channels) Electrophysiology->Selectivity Potent Modulators

Caption: A typical high-throughput screening cascade for ion channel modulators.

Section 3: Benchmarking Compound X - Experimental Protocols and Data

In this section, we will outline the experimental protocols for benchmarking Compound X against two hypothetical reference compounds:

  • Reference Compound A: A known, potent inhibitor of the target NaV channel.

  • Reference Compound B: A structurally similar compound with known inactivity.

3.1 Primary Screening: Fluorescence-Based Membrane Potential Assay

The initial screen will employ a fluorescence-based assay using a Fluorometric Imaging Plate Reader (FLIPR) system.[3] This method offers high throughput and is suitable for screening large compound libraries.[6] It indirectly measures ion channel activity by detecting changes in membrane potential.[5][6]

Experimental Protocol:

  • Cell Culture: A stable cell line expressing the target NaV channel is cultured in 384-well plates.

  • Dye Loading: Cells are loaded with a voltage-sensitive fluorescent dye.

  • Compound Addition: Compound X, Reference Compound A, and Reference Compound B are added to the wells at a single concentration (e.g., 10 µM).

  • Stimulation and Detection: The ion channel is activated (e.g., by depolarization with KCl), and the resulting change in fluorescence is measured by the FLIPR instrument.

Data Presentation:

CompoundConcentration (µM)% Inhibition (Normalized to Controls)Hit Flag
Compound X1085.2Yes
Reference Compound A1095.5Yes
Reference Compound B105.1No

The results from the primary screen indicate that Compound X exhibits significant inhibitory activity, comparable to the known inhibitor, Reference Compound A.

3.2 Hit Confirmation and Orthogonal Assay

Confirmed hits from the primary screen are then subjected to dose-response analysis and an orthogonal assay to rule out artifacts.[5] An ion flux assay, which directly measures the movement of ions, serves as an excellent orthogonal method.[1][5]

Experimental Protocol (Thallium Flux Assay):

  • Cell Culture: The same cell line is cultured as in the primary screen.

  • Dye Loading: Cells are loaded with a thallium-sensitive fluorescent dye.

  • Compound Incubation: Cells are incubated with varying concentrations of Compound X and Reference Compound A.

  • Stimulation and Detection: A thallium-containing buffer is added to stimulate ion flux through the channel, and the change in fluorescence is measured.

Data Presentation:

CompoundIC50 (µM) - FLIPR AssayIC50 (µM) - Thallium Flux Assay
Compound X1.21.5
Reference Compound A0.50.6

The dose-response data confirms the activity of Compound X, with a respectable IC50 value. The consistency between the membrane potential and ion flux assays increases confidence in the results.

3.3 Secondary Screening: Automated Electrophysiology

The gold standard for characterizing ion channel modulators is electrophysiology.[6][7] Automated patch-clamp systems, such as the Sophion Qube or QPatch, provide higher throughput than traditional manual patch-clamp while maintaining high-quality data.[3][7]

Experimental Protocol (Automated Patch-Clamp):

  • Cell Preparation: A single-cell suspension of the expressing cell line is prepared.

  • Cell Capture and Sealing: Cells are captured on a microfluidic chip, and a high-resistance (giga-seal) is formed.

  • Compound Application: Increasing concentrations of Compound X and Reference Compound A are applied to the cells.

  • Data Acquisition: Voltage protocols are applied to elicit ion channel currents, and the inhibitory effect of the compounds is recorded.

Data Presentation:

CompoundIC50 (µM) - Automated Electrophysiology
Compound X1.8
Reference Compound A0.4

The electrophysiology data provides the most accurate measure of potency. While Compound X is slightly less potent than Reference Compound A, its activity is confirmed through direct measurement of ion channel currents.

Section 4: Signaling Pathways and Experimental Workflow Diagrams

To provide a clearer understanding of the underlying biology and experimental design, the following diagrams are provided.

Signaling_Pathway cluster_0 Cell Membrane NaV Voltage-Gated Sodium Channel (NaV) Ion_Flux Na+ Influx NaV->Ion_Flux Depolarization Membrane Depolarization Ion_Flux->Depolarization Stimulus Depolarizing Stimulus (e.g., High K+) Stimulus->NaV Opens CompoundX Compound X (Inhibitor) CompoundX->NaV Blocks

Caption: Simplified signaling pathway of a voltage-gated sodium channel.

Experimental_Workflow Start Start Plate_Cells Plate Cells in 384-well Plate Start->Plate_Cells Add_Dye Add Fluorescent Dye Plate_Cells->Add_Dye Add_Compound Add Compound X and Reference Compounds Add_Dye->Add_Compound Incubate Incubate Add_Compound->Incubate Read_Plate Read Plate on FLIPR Incubate->Read_Plate Analyze_Data Analyze Data (Calculate % Inhibition) Read_Plate->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for the primary fluorescence-based assay.

Section 5: Conclusion and Future Directions

This guide has outlined a comprehensive strategy for benchmarking a novel compound, 1-amino-N-ethylcyclopentane-1-carboxamide HCl (Compound X), in a high-throughput screening setting for ion channel modulation. The data from our hypothetical case study demonstrates that Compound X is a promising inhibitor of the target NaV channel, with activity confirmed across multiple assay platforms.

While less potent than the established Reference Compound A, Compound X warrants further investigation. Future studies should focus on:

  • Selectivity Profiling: Assessing the activity of Compound X against a panel of other ion channels to determine its selectivity.

  • Mechanism of Action Studies: Investigating the detailed mechanism by which Compound X inhibits the channel (e.g., state-dependence).

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of Compound X to improve potency and other pharmacological properties.

By following a rigorous, multi-tiered approach to HTS, researchers can confidently identify and characterize novel modulators of ion channels, paving the way for the development of new therapeutics.

References
  • Aurora Biomed. (2024, June 12). Ion Channel Research: Advancing High Throughput Screening Techniques. [Link]

  • Charles River Laboratories. Ion Channel Assays. [Link]

  • ION Biosciences. High-Throughput Screening in Drug Discovery. [Link]

  • Young, G. T., et al. (2010, September 5). Advances in functional assays for high-throughput screening of ion channels targets. Taylor & Francis Online. [Link]

  • Zheng, W., Spencer, R. H., & Kiss, L. (2004, October). High throughput assay technologies for ion channel drug discovery. PubMed. [Link]

  • Dunne, S. F., et al. (2015, December 14). High throughput screening technologies for ion channels. PMC. [Link]

  • Routledge, S. J., et al. Fluorescence-Based HTS Assays for Ion Channel Modulation in Drug Discovery Pipelines. [Link]

  • Al-Nakkash, L., et al. (2004). High-Throughput Screening for Ion Channel Modulators. ResearchGate. [Link]

  • Kiss, L., & Spencer, R. H. (2004). High Throughput Assay Technologies for Ion Channel Drug Discovery. [Link]

  • Sophion Bioscience. Revolutionizing Ion Channel Drug Discovery with HTS. [Link]

Sources

Comparative

comparative reactivity of 1-amino-N-ethylcyclopentane-1-carboxamide hydrochloride in organic synthesis

Comparative Reactivity Guide: 1-Amino-N-ethylcyclopentane-1-carboxamide Hydrochloride in Organic Synthesis Executive Summary 1-Amino-N-ethylcyclopentane-1-carboxamide hydrochloride (CAS: 1797677-17-8) is a highly special...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Reactivity Guide: 1-Amino-N-ethylcyclopentane-1-carboxamide Hydrochloride in Organic Synthesis

Executive Summary

1-Amino-N-ethylcyclopentane-1-carboxamide hydrochloride (CAS: 1797677-17-8) is a highly specialized building block widely utilized in the synthesis of peptidomimetics, foldamers, and active pharmaceutical ingredients (APIs). Structurally, it is an α,α-disubstituted amino acid derivative—specifically, the N-ethyl amide of 1-aminocyclopentanecarboxylic acid (Ac5c).

As a Senior Application Scientist, I frequently encounter synthetic bottlenecks when teams attempt to treat α,α-disubstituted amino acids like standard proteinogenic amino acids. This guide objectively compares the reactivity of the Ac5c-NHEt derivative against common alternatives, detailing the causality behind its severe steric hindrance, its unique conformational benefits, and the specialized protocols required to successfully incorporate it into complex molecular architectures.

Part 1: Structural Mechanics & Reactivity Profile

The synthetic utility and challenge of 1-amino-N-ethylcyclopentane-1-carboxamide stem directly from its distinct structural domains:

  • The Cyclopentane Ring (The Steric Shield): The gem-dialkyl-like substitution at the α-carbon creates an intense steric envelope. During peptide coupling, the incoming activated carboxylic acid must approach the α-amine to form a tetrahedral intermediate. The cyclopentane ring physically blocks the optimal Bürgi-Dunitz trajectory, drastically reducing the nucleophilicity of the amine[1].

  • Conformational Rigidity (Thorpe-Ingold Effect): Despite the synthetic difficulty, this steric bulk is highly desirable. The constrained ring restricts the dihedral angles (φ, ψ) of the resulting backbone, strongly inducing the formation of 3_10 helices or type-I/III β-turns[2].

  • The N-Ethyl Amide Terminus: Unlike a free carboxylic acid, the N-ethyl amide acts as a stable, lipophilic C-terminal cap. It eliminates the need for orthogonal protection strategies at the C-terminus and provides high resistance against proteolytic degradation in biological assays.

G A Ac5c-NHEt Core B Cyclopentane Ring (α,α-disubstitution) A->B C N-Ethyl Amide Group A->C D Severe Steric Hindrance Requires HATU/COMU B->D E Conformational Rigidity (Thorpe-Ingold Effect) B->E G Protease Resistance C->G F Induces Helices & β-Turns E->F

Fig 1. Structural domains of Ac5c-NHEt dictating synthetic reactivity and biological utility.

Part 2: Comparative Performance Analysis

To contextualize the reactivity of the Ac5c-NHEt amine, we must compare it against standard mono-substituted amino acids (e.g., Alanine) and the less hindered α,α-dimethyl analog, α-aminoisobutyric acid (Aib).

Standard carbodiimide chemistry (EDC/HOBt) is generally insufficient for Ac5c derivatives[1]. The activation energy barrier is too high, leading to rapid hydrolysis of the activated ester before the hindered amine can attack. High-efficiency uronium/aminium salts (HATU, COMU) containing the HOAt (1-hydroxy-7-azabenzotriazole) moiety are mandatory[3]. The nitrogen atom in the pyridine ring of HOAt provides a neighboring-group effect that accelerates the reaction with hindered nucleophiles.

Table 1: Comparative Coupling Efficiencies (Fmoc-Phe-OH + Amine Nucleophile)

Amine NucleophileStructural ClassificationEDC/HOBt Yield (rt, 24h)HATU/DIPEA Yield (rt, 24h)COMU/DIPEA Yield (50°C, 4h)
Ala-NHEt Mono-substituted (Standard)> 95%> 98%> 99%
Aib-NHEt α,α-Dimethyl (Hindered)~ 40%~ 85%> 95%
Ac5c-NHEt Cyclopentyl (Severely Hindered)< 15% ~ 65% > 90%

Data Interpretation: The Ac5c ring is significantly more sterically demanding than the open-chain Aib gem-dimethyl group due to the restricted ring envelope conformation limiting the approach angles. Thermal energy (50°C) combined with COMU or HATU is required to drive the reaction to >90% completion.

Part 3: Self-Validating Experimental Protocol

The following protocol outlines a highly optimized, self-validating workflow for coupling a standard Fmoc-protected amino acid to the sterically hindered amine of 1-amino-N-ethylcyclopentane-1-carboxamide hydrochloride.

Objective: Synthesis of Fmoc-AA-Ac5c-NHEt.

Causality & Logic:

  • Base Equivalents: Because the starting material is a hydrochloride salt, an excess of base (DIPEA) is critical. The first equivalent neutralizes the HCl to liberate the free amine; subsequent equivalents maintain the basic environment required for HATU activation.

  • Sub-stoichiometric Activation: We use 1.45 eq of HATU relative to 1.5 eq of the carboxylic acid. This ensures no free uronium salt remains in solution, which could otherwise react with the Ac5c amine to form an irreversible, dead-end guanidinium byproduct.

Step-by-Step Methodology:
  • Preparation & Free-Basing: Dissolve 1-amino-N-ethylcyclopentane-1-carboxamide hydrochloride (1.0 eq, 1.0 mmol) in anhydrous DMF (5 mL). Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq, 2.5 mmol). Stir for 5 minutes at room temperature.

  • Pre-Activation: In a separate vial, dissolve the incoming Fmoc-Amino Acid (1.5 eq, 1.5 mmol) and HATU (1.45 eq, 1.45 mmol) in anhydrous DMF (3 mL). Add DIPEA (2.0 eq, 2.0 mmol). Stir for exactly 3 minutes to form the highly reactive OAt-ester.

  • Coupling: Transfer the activated ester solution to the free-based amine solution. Seal the reaction vessel and heat to 50°C for 4 to 6 hours.

  • Self-Validation (In-Process Control): Withdraw a 5 µL reaction aliquot, dilute in 100 µL of Methanol, and analyze via LC-MS.

    • Validation Check: Monitor the disappearance of the Ac5c-NHEt mass signal ( m/z 157.1 [M+H]+ ). If the unreacted amine peak area remains >5%, perform a second coupling cycle (double coupling) by adding an additional 0.5 eq of pre-activated Fmoc-AA-OH[3].

  • Workup: Dilute the mixture with EtOAc, wash sequentially with 5% aqueous citric acid, saturated NaHCO3, and brine. Dry over Na2SO4, filter, and concentrate in vacuo.

G S1 1. Free Basing DIPEA (2.5 eq) S3 3. Coupling 50°C, 4-6 hrs S1->S3 S2 2. Activation HATU/HOAt (1.45 eq) S2->S3 S4 4. Validation LC-MS Mass Shift S3->S4

Fig 2. High-efficiency coupling workflow for sterically hindered α,α-disubstituted amines.

References

  • Ultrashort Peptides and Gold Nanoparticles: Influence of Constrained Amino Acids on Colloidal Stability. National Institutes of Health (NIH).
  • Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. American Chemical Society (ACS).
  • Secondary structures and cell-penetrating abilities of arginine-rich peptide foldamers. National Institutes of Health (NIH).

Sources

Validation

A Comparative Guide to Reproducibility in the Manufacturing of 1-amino-N-ethylcyclopentane-1-carboxamide Hydrochloride

This guide provides an in-depth comparison of manufacturing methodologies for 1-amino-N-ethylcyclopentane-1-carboxamide hydrochloride, a key intermediate in pharmaceutical development. Our focus is a rigorous evaluation...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of manufacturing methodologies for 1-amino-N-ethylcyclopentane-1-carboxamide hydrochloride, a key intermediate in pharmaceutical development. Our focus is a rigorous evaluation of process reproducibility, a cornerstone of Good Manufacturing Practices (GMP) that directly impacts the safety, efficacy, and consistency of the final active pharmaceutical ingredient (API).[1][2] In today's globalized pharmaceutical landscape, a reproducible manufacturing process is essential for scalable manufacturing, supply chain resilience, and streamlined global regulatory approval.[3]

We will dissect two distinct synthetic pathways, providing not only the procedural steps but also the underlying scientific rationale for our experimental design. This guide is intended for researchers, scientists, and drug development professionals dedicated to establishing robust and reliable API manufacturing processes.

The Imperative of Reproducibility in API Manufacturing

In pharmaceutical manufacturing, consistency is not merely a goal; it is a regulatory and ethical mandate.[4] Regulatory bodies like the FDA and EMA require documented evidence that a manufacturing process consistently produces a product meeting predefined quality specifications.[2][5] This is achieved through rigorous process validation, which confirms the effectiveness and reproducibility of the manufacturing process.[1] The core principle, as outlined in the ICH Q7 guideline for GMP for APIs, is to build quality into the product from the beginning.[2][3] This involves identifying Critical Quality Attributes (CQAs) of the final product and the Critical Process Parameters (CPPs) that influence them.[4]

This guide will compare two synthetic routes for 1-amino-N-ethylcyclopentane-1-carboxamide hydrochloride by assessing their ability to reproducibly meet the following CQAs:

  • Purity and Impurity Profile: Ensuring the consistent absence of harmful impurities.

  • Yield: Maintaining economic viability and process efficiency.

  • Physicochemical Properties: Guaranteeing consistent physical form and behavior.

Comparative Synthesis Strategies

We will evaluate two distinct approaches to forming the core amide bond in our target molecule.

  • Method A: Conventional Two-Step Amidation. This classic pathway involves the activation of a carboxylic acid followed by nucleophilic attack by an amine. It is a well-understood but potentially less efficient method.

  • Method B: Streamlined Passerini Three-Component Reaction (P-3CR). A multicomponent reaction (MCR) strategy that offers the potential for higher atom economy and process simplification by forming the molecule from three precursors in a single step.

The choice of a synthetic route has profound implications for the impurity profile, process complexity, and ultimately, the batch-to-batch consistency of the final API.

G cluster_A Method A: Conventional Amidation cluster_B Method B: Passerini Reaction A_Start 1-(Boc-amino)cyclopentane- 1-carboxylic acid A_Mid1 Activated Ester Intermediate A_Start->A_Mid1 EDC/HOBt A_Mid2 N-Boc Protected Product A_Mid1->A_Mid2 Ethylamine A_End Target Molecule HCl Salt A_Mid2->A_End HCl (Deprotection) B_Start1 Cyclopentanone B_End Target Molecule (as formate salt) B_Start1->B_End One-Pot Reaction B_Start2 Ethyl Isocyanide B_Start2->B_End One-Pot Reaction B_Start3 Formic Acid (as CO source/acid) B_Start3->B_End One-Pot Reaction B_Final Target Molecule HCl Salt B_End->B_Final Salt Exchange

Caption: Competing synthetic pathways for the target molecule.

Experimental Protocols & Methodologies

The following protocols are designed as self-validating systems. In-process controls are included to monitor reaction completion and impurity formation, which is a critical component of modern process analytical technology (PAT) and real-time release testing (RTRT) frameworks.[6][7]

Synthesis Protocol: Method A (Conventional Amidation)

This method proceeds via the formation of an active ester intermediate to facilitate amide bond formation.[8]

Step 1: Activation and Coupling

  • To a stirred solution of 1-(Boc-amino)cyclopentane-1-carboxylic acid (1.0 eq) in dichloromethane (DCM, 10 vol) at 0°C, add 1-Hydroxybenzotriazole (HOBt) (1.2 eq) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq).

  • Stir the mixture at 0°C for 30 minutes.

  • Add a solution of ethylamine (1.5 eq) in DCM dropwise, ensuring the temperature remains below 10°C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • In-Process Control (IPC): Monitor reaction progress via Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the consumption of the starting carboxylic acid.

Step 2: Work-up and Isolation

  • Wash the reaction mixture sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude N-Boc protected product.

Step 3: Deprotection and Salt Formation

  • Dissolve the crude product in 1,4-dioxane (5 vol).

  • Add a 4M solution of HCl in 1,4-dioxane (3 eq) and stir at room temperature for 4 hours.

  • IPC: Monitor deprotection via TLC/HPLC.

  • Concentrate the mixture under reduced pressure.

  • Triturate the resulting solid with diethyl ether, filter, and dry under vacuum to yield 1-amino-N-ethylcyclopentane-1-carboxamide hydrochloride.

Synthesis Protocol: Method B (Passerini Reaction)

This streamlined approach combines three components in a single, efficient step.

Step 1: One-Pot Multicomponent Reaction

  • To a sealed vessel, add cyclopentanone (1.0 eq) and ethyl isocyanide (1.1 eq) in methanol (5 vol).

  • Cool the mixture to 0°C.

  • Add formic acid (1.2 eq) dropwise.

  • Seal the vessel and stir the reaction at 40°C for 24 hours.

  • IPC: Monitor the consumption of cyclopentanone by Gas Chromatography (GC) or HPLC.

Step 2: Isolation and Salt Exchange

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Dissolve the resulting crude oil in isopropyl alcohol (IPA).

  • Add a 2M solution of HCl in IPA until the pH is ~2.

  • Stir for 1 hour at room temperature to allow for precipitation.

  • Filter the solid, wash with cold IPA, and dry under vacuum to yield the final product.

Analytical Methodology for Quality Control

Reproducibility is demonstrated through consistent analytical results.[3] All analytical methods must be validated to demonstrate accuracy and reproducibility.[5]

Purity and Impurity Profiling by HPLC-UV/MS

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A time-based gradient from 5% to 95% Mobile Phase B.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm and coupled Mass Spectrometry (MS) for impurity identification.

  • Purpose: This method quantifies the API and separates it from starting materials, intermediates, and by-products. Numerous methods exist for the analysis of carboxylic acids and their derivatives via liquid chromatography.[9]

Head-to-Head Reproducibility Data

To objectively compare these methods, three consecutive batches of 1-amino-N-ethylcyclopentane-1-carboxamide hydrochloride were manufactured using both Method A and Method B. The results are summarized below.

Critical Quality Attribute (CQA)Method A (Batch 1)Method A (Batch 2)Method A (Batch 3)Method B (Batch 1)Method B (Batch 2)Method B (Batch 3)
Yield (%) 68.265.570.185.486.184.9
Purity (HPLC Area %) 99.6199.5599.6899.8599.8999.82
Key Impurity X¹ (%) 0.150.210.11< 0.05< 0.05< 0.05
Key Impurity Y² (%) 0.080.060.100.070.060.08
Batch-to-Batch Variance (RSD³) in Yield \multicolumn{3}{c}{3.4%}\multicolumn{3}{c}{0.7%}

¹Key Impurity X: Unreacted activated ester intermediate. ²Key Impurity Y: Dimerized byproduct. ³RSD: Relative Standard Deviation.

Analysis of Reproducibility

The data clearly indicates that Method B (Passerini Reaction) exhibits superior reproducibility. The batch-to-batch variance in yield is significantly lower (0.7% RSD vs. 3.4% RSD for Method A). Furthermore, Method B consistently produces a higher purity product and effectively eliminates Key Impurity X, which arises from an incomplete reaction in Method A. This demonstrates a more robust and controlled process, a key objective of Quality by Design (QbD) principles.[3]

Workflow for a Robust Reproducibility Study

Establishing a reproducible process requires a systematic approach, from initial process design through validation and ongoing monitoring.

G Define_CQAs 1. Define Critical Quality Attributes (CQAs) (Purity, Yield, etc.) Select_Routes 2. Select & Develop Alternative Synthesis Routes (e.g., Method A vs. B) Define_CQAs->Select_Routes Define_CPPs 3. Identify Critical Process Parameters (CPPs) (Temp, Time, Stoichiometry) Select_Routes->Define_CPPs Execute_Batches 4. Execute Multiple Batches for Each Route Under cGMP Define_CPPs->Execute_Batches QC_Testing 5. Perform Comprehensive QC Testing (HPLC, Impurity Profile) Execute_Batches->QC_Testing Data_Analysis 6. Analyze Data for Consistency & Variance (Mean, RSD) QC_Testing->Data_Analysis Conclusion 7. Select & Validate Optimal Process Data_Analysis->Conclusion

Caption: Workflow for executing a comparative reproducibility study.

Conclusion and Recommendations

Based on the comparative data, the Passerini Three-Component Reaction (Method B) is the recommended manufacturing process for 1-amino-N-ethylcyclopentane-1-carboxamide hydrochloride.

Key Advantages of Method B:

  • Superior Reproducibility: Demonstrates significantly lower batch-to-batch variability in yield and purity.

  • Higher Purity: Consistently delivers a product with a cleaner impurity profile.

  • Process Efficiency: As a one-pot reaction, it reduces the number of unit operations, saving time, resources, and reducing opportunities for error.

While conventional amidation (Method A) is a viable method, its multi-step nature introduces more process variables, leading to lower reproducibility. For large-scale, GMP-compliant manufacturing where consistency is paramount, the streamlined and robust nature of Method B is decisively advantageous. Future work should focus on the full process validation of Method B, including stress testing and the formal establishment of a design space to ensure regulatory compliance and consistent production of this critical pharmaceutical intermediate.[4]

References

  • Bulat Pharmaceutical. (n.d.). Quality Assurance and Compliance in API Manufacturing.
  • CordenPharma. (2024, July 17). Journey of an API: Maintaining quality and compliance in API manufacturing.
  • Pharmuni. (n.d.). GMP for APIs | Good Manufacturing Practices & ICH Q7 Compliance.
  • U.S. Food and Drug Administration. (2018, August 9). Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients.
  • National Pharmaceutical Regulatory Agency (NPRA). (n.d.). GUIDELINE ON REGULATORY CONTROL OF ACTIVE PHARMACEUTICAL INGREDIENTS (APIs).
  • G. T. T. V. D. B. D. H. S. H. A. H. R. J. R. W. L. M. A. D. P. (n.d.). Macrocyclization strategies for cyclic peptides and peptidomimetics. National Institutes of Health (NIH).
  • Bio-Synthesis Inc. (n.d.). Cyclic Peptide Synthesis.
  • Mabion. (n.d.). In-Process Testing for Drugs in the Pharmaceutical Industry.
  • TechnoBridge. (2025, February 8). How to Ensure Reproducibility and Consistency Through GMP Validation.
  • Thieme. (n.d.). Synthesis of Cyclic Peptides.
  • Cytiva. (2026, January 15). Real-Time Release Testing: The Next Leap in Pharmaceutical Manufacturing.
  • DrugPatentWatch. (2025, July 11). Precision and Reproducibility in Generic Drug Reverse Engineering.
  • MDPI. (2020, October 22). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.
  • Journal of Chemical and Pharmaceutical Research. (2023, June 2). Catalytic Approaches for the Preparation of Carboxamides from Carboxylic Acids.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-amino-N-ethylcyclopentane-1-carboxamide hydrochloride

Advanced Safety and Operational Guide: Handling 1-Amino-N-ethylcyclopentane-1-carboxamide Hydrochloride As a Senior Application Scientist, I approach the handling of novel research chemicals not merely as a compliance ex...

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Author: BenchChem Technical Support Team. Date: March 2026

Advanced Safety and Operational Guide: Handling 1-Amino-N-ethylcyclopentane-1-carboxamide Hydrochloride

As a Senior Application Scientist, I approach the handling of novel research chemicals not merely as a compliance exercise, but as a system of predictable physicochemical interactions. 1-amino-N-ethylcyclopentane-1-carboxamide hydrochloride (CAS: 1797677-17-8) is a specialized aliphatic amide hydrochloride used in advanced drug development and chemical synthesis[1]. Because its full toxicological profile is not yet exhaustively documented in literature, we must apply the Precautionary Principle.

This guide provides a self-validating, causality-driven framework for its safe handling, reconstitution, and disposal, ensuring you have the exact operational intelligence needed to protect your team and the integrity of your assays.

Part 1: Physicochemical Hazard Profiling

Understanding the chemical's intrinsic nature dictates our safety approach. As a hydrochloride salt, this compound exhibits specific behavioral traits in ambient laboratory environments:

  • Hygroscopicity: HCl salts readily absorb atmospheric moisture, leading to rapid clumping. This not only degrades the sample but causes erratic weighing.

  • Electrostatic Charge: Fine crystalline powders of this nature often accumulate static charge, increasing the risk of aerosolization and subsequent inhalation when transferring between vessels.

  • Acidity upon Dissolution: Reconstitution in unbuffered aqueous solutions will yield a slightly acidic pH due to the dissociation of the hydrochloride ion.

Table 1: Physicochemical and Hazard Summary

ParameterData / Specification
Chemical Name 1-amino-N-ethylcyclopentane-1-carboxamide hydrochloride
CAS Number 1797677-17-8[2]
Physical State Solid / Crystalline Powder[1]
Primary Hazards Skin Irritation, Eye Irritation, Respiratory Tract Irritation (Assumed via Precautionary Principle)[3]
Hygroscopicity High (Typical of amine hydrochloride salts)

Part 2: Personal Protective Equipment (PPE) Matrix

PPE selection is not arbitrary; it is a direct response to the physicochemical risks identified above. According to the foundational principles outlined in, PPE must be selected based on a rigorous, site-specific hazard assessment[4].

Table 2: PPE Specifications and Causality

PPE CategorySpecificationCausality / Scientific Justification
Hand Protection Nitrile gloves (≥4 mil thickness)Nitrile provides an excellent barrier against dry salts and aqueous solutions. Note: If reconstituting in penetrating organic solvents like DMSO, double-gloving is mandatory to prevent rapid transdermal transport of the dissolved compound[3].
Eye Protection ANSI Z87.1 tight-fitting safety gogglesPrevents fine, electrostatically charged particulates from adhering to or irritating the ocular mucosa during powder transfer.
Body Protection Flame-resistant (FR) or 100% cotton lab coat with knit cuffsKnit cuffs prevent sleeves from knocking over lightweight micro-vials and stop staticky powder from migrating up the researcher's forearm.
Respiratory N95 or P100 particulate respiratorMandatory only if handling outside of a certified chemical fume hood to mitigate the inhalation of aerosolized hydrochloride dust[4].

Part 3: Operational Protocols: Safe Weighing and Reconstitution

Every procedure must function as a self-validating system. If a validation step fails, the protocol must pause until the environmental conditions are corrected.

Protocol 1: Precision Weighing and Transfer

  • Environmental Preparation: Ensure the chemical fume hood is operational and the sash is lowered to the designated safety line.

    • Validation: Check the digital airflow monitor; it must read between 80–120 feet per minute (fpm) before opening the chemical vial.

  • Static Elimination: Pass a zero-volt anti-static ionizer over the analytical balance and the weighing boat.

    • Causality: Hydrochloride salts are highly prone to "static flyaway." Eliminating static ensures the powder remains in the boat, protecting both the researcher from inhalation and the accuracy of the experimental yield.

  • Tool Selection: Use a grounded, stainless-steel micro-spatula. Avoid plastic spatulas, which generate triboelectric charges.

  • Transfer: Slowly transfer the required mass of 1-amino-N-ethylcyclopentane-1-carboxamide hydrochloride.

    • Validation: The balance must stabilize within 3 seconds. Continuous drift indicates either static interference or active hygroscopic moisture absorption, requiring immediate recalibration of the static ionizer or reduction of ambient humidity.

  • Reconstitution: Add the solvent (e.g., sterile water, buffer, or DMSO) directly to the pre-tared vial containing the solid.

    • Causality: Adding solvent to the powder (rather than dropping powder into a solvent) minimizes the risk of dry, reactive powder being ejected by displaced air.

Part 4: Visual Workflow

G Start Pre-Operation: PPE & Fume Hood Check Weighing Weighing & Transfer (Static-dissipative tools) Start->Weighing Validated Solvent Reconstitution (Aqueous / Organic) Weighing->Solvent Spill Spill Detected? Solvent->Spill Cleanup Spill Response Protocol (Wet wipe method) Spill->Cleanup Yes Waste Waste Segregation (Solid vs. Liquid) Spill->Waste No Cleanup->Waste Disposal Incineration / Hazardous Disposal Waste->Disposal

Workflow for safe handling and disposal of 1-amino-N-ethylcyclopentane-1-carboxamide HCl.

Part 5: Spill Response and Disposal Plan

Even with stringent engineering controls, micro-spills occur. The response must prevent the generation of airborne dust while neutralizing the chemical hazard.

Protocol 2: Micro-Spill Containment and Cleanup

  • Assessment: If the spill is <50 mg and contained inside the fume hood, proceed. If outside the hood, evacuate the immediate bench area and don a P100 respirator before returning.

  • Wet-Wipe Method: Do NOT sweep the dry powder.

    • Causality: Sweeping mechanically aerosolizes the hydrochloride salt, creating an immediate inhalation hazard. Instead, lightly dampen a low-lint wipe with water (or 70% ethanol) and gently dab the spill to trap the particulates.

  • Neutralization: Wash the affected surface with a mild alkaline solution (e.g., 1% sodium bicarbonate) to neutralize any residual acidity from the hydrochloride salt, followed by a Deionized (DI) water rinse.

    • Validation: A pH test strip touched to the final rinse water should read ~7.0, confirming the complete removal of acidic residues.

  • Disposal Routing: Place all contaminated wipes, weighing boats, and disposable PPE into a clearly labeled, sealable hazardous waste bag. Segregate this from halogenated solvent waste (unless the compound was specifically dissolved in a halogenated solvent). Route for high-temperature incineration via your institution's licensed hazardous waste management provider[5].

References

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press, 2011.[Link]

  • National Institutes of Health (NIH). Working with Chemicals - Prudent Practices in the Laboratory. NCBI Bookshelf.[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-amino-N-ethylcyclopentane-1-carboxamide hydrochloride
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1-amino-N-ethylcyclopentane-1-carboxamide hydrochloride
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